BI605906
Descripción
IKK (IκB(inhibitor of NF-κB (nuclear factor κB)) kinase) family inhibitor; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHRZBKXXKDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-605906: A Technical Guide to its Mechanism of Action as a Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-605906 is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, BI-605906 effectively blocks the phosphorylation of IκBα, preventing its subsequent degradation and thereby sequestering the NF-κB complex in the cytoplasm. This leads to the downstream inhibition of pro-inflammatory gene expression. This document provides a comprehensive overview of the mechanism of action of BI-605906, including its in vitro and in vivo activity, selectivity profile, and detailed experimental protocols for its characterization.
Introduction to the NF-κB Signaling Pathway and the Role of IKKβ
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs).[1]
A key event in this pathway is the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[1] IKKβ is the primary kinase responsible for phosphorylating IκBα at serine residues 32 and 36.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the liberated NF-κB complex to translocate to the nucleus and initiate the transcription of its target genes.[1] Given its central role, IKKβ has become a significant target for the development of anti-inflammatory therapeutics.
BI-605906: A Selective IKKβ Inhibitor
BI-605906 is a small molecule compound that acts as a potent and selective inhibitor of IKKβ. Its inhibitory action is reversible and competitive with respect to ATP.[2]
In Vitro Activity
BI-605906 has been shown to inhibit the kinase activity of IKKβ in biochemical assays. There are some discrepancies in the reported half-maximal inhibitory concentration (IC50) values, which may be attributable to different assay conditions, such as the concentration of ATP used. One source reports an IC50 of 50 nM, while another indicates an IC50 of 380 nM when assayed at an ATP concentration of 0.1 mM.[2][3][4][5]
In cell-based assays, BI-605906 effectively inhibits the phosphorylation of IκBα, the direct substrate of IKKβ.[2] This leads to a reduction in the expression of downstream NF-κB target genes, such as Intercellular Adhesion Molecule-1 (ICAM-1).[2]
In Vivo Efficacy
The anti-inflammatory effects of BI-605906 have been demonstrated in a rat model of collagen-induced arthritis. In this model, BI-605906 showed dose-responsive efficacy, indicating its potential as a therapeutic agent for inflammatory diseases.[2]
Quantitative Data
The following tables summarize the key quantitative data for BI-605906.
| Parameter | Target | Value | Assay Conditions | Reference(s) |
| IC50 | IKKβ | 50 nM | Not specified | [2] |
| IC50 | IKKβ | 380 nM | 0.1 mM ATP | [3][4][5] |
| IC50 | IGF1 Receptor | 7.6 µM | Not specified | [3][4] |
Table 1: In Vitro Inhibitory Activity of BI-605906
| Parameter | Endpoint | Cell Line | Value | Reference(s) |
| EC50 | Inhibition of IκBα phosphorylation | HeLa | 0.9 µM | [2] |
| EC50 | Inhibition of ICAM-1 expression | HeLa | 0.7 µM | [2] |
Table 2: Cellular Activity of BI-605906
| Kinase | % Inhibition at 10 µM | Reference(s) |
| GAK | 93% | [2] |
| AAK1 | 87% | [2] |
| IRAK3 | 76% | [2] |
Table 3: Selectivity Profile of BI-605906 against Other Kinases
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of BI-605906 in the NF-κB signaling pathway.
Caption: Experimental workflow for characterizing BI-605906 activity.
Experimental Protocols
The following are representative protocols for the characterization of BI-605906. Note that specific details may vary between laboratories.
In Vitro IKKβ Kinase Assay
This protocol is designed to measure the direct inhibitory effect of BI-605906 on IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., GST-tagged IκBα peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
BI-605906 stock solution in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-IκBα antibody for ELISA)
Procedure:
-
Prepare serial dilutions of BI-605906 in kinase assay buffer.
-
In a 96-well plate, add the diluted BI-605906 or vehicle control (DMSO).
-
Add the recombinant IKKβ enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the IκBα substrate and ATP. The concentration of ATP should be at or near its Km for IKKβ (if known) to ensure accurate IC50 determination for an ATP-competitive inhibitor.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the detection method manufacturer's instructions.
-
Detect the amount of phosphorylated substrate using the chosen method (e.g., luminescence for ADP-Glo or colorimetric/fluorometric signal for ELISA).
-
Plot the percentage of inhibition against the logarithm of the BI-605906 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for IκBα Phosphorylation (Western Blot)
This protocol assesses the ability of BI-605906 to inhibit IKKβ activity within a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BI-605906 stock solution in DMSO
-
TNF-α (or other NF-κB stimulus)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with various concentrations of BI-605906 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 10-15 minutes) to induce maximal IκBα phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal. Plot the normalized values against the inhibitor concentration to determine the EC50.
Conclusion
BI-605906 is a valuable research tool for investigating the role of the IKKβ-NF-κB signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable chemical probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing BI-605906 in their studies of inflammation, immunology, and other NF-κB-related fields.
References
BI-605906: A Technical Guide to a Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-605906 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, BI-605906 effectively blocks the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This mechanism of action makes BI-605906 a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes, particularly in inflammation and oncology. This document provides a comprehensive technical overview of BI-605906, including its biochemical and cellular activity, selectivity profile, and its application in in vivo models of disease. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in research and drug development.
Mechanism of Action
BI-605906 is a reversible, ATP-competitive inhibitor of IKKβ[1]. The activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a central event in the canonical NF-κB pathway. Upon stimulation by various stimuli, such as tumor necrosis factor-α (TNF-α) or interleukin-1β (IL-1β), the IKK complex is activated and subsequently phosphorylates IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, cell survival, and proliferation. BI-605906 selectively binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα and thereby inhibiting the entire downstream signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by BI-605906.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and selectivity of BI-605906.
Table 1: In Vitro Potency of BI-605906
| Target | Assay Type | IC50 / EC50 | Reference |
| IKKβ | Biochemical Kinase Assay | 50 nM[1] | [1] |
| IKKβ | Biochemical Kinase Assay (at 0.1 mM ATP) | 380 nM[2][3] | [2][3] |
| Phosphorylation of IκBα | Cellular Assay (HeLa cells) | 0.9 µM[1] | [1] |
| ICAM-1 Expression | Cellular Assay (HeLa cells) | 0.7 µM[1] | [1] |
Table 2: Kinase Selectivity Profile of BI-605906
| Kinase | % Inhibition at 10 µM | IC50 | Reference |
| IKKβ | - | 50 nM[1] | [1] |
| GAK | 93% | - | [1] |
| AAK1 | 87% | - | [1] |
| IRAK3 | 76% | - | [1] |
| IGF1 Receptor | - | 7.6 µM[2][3] | [2][3] |
| IKKα | >50% inhibition not observed | > 10 µM | [1] |
| IKKγ | >50% inhibition not observed | > 10 µM | [1] |
BI-605906 was tested against a panel of 397 kinases and only showed >50% inhibition for the kinases listed above at a concentration of 10 µM.[1]
Table 3: In Vivo Efficacy of BI-605906
| Animal Model | Dose | Efficacy | Reference |
| Rat Collagen-Induced Arthritis | 60 mg/kg | Comparable efficacy to anti-TNFα standard etanercept[1] | [1] |
Table 4: Activity of Negative Control BI-5026
| Target | Assay Type | IC50 | Reference |
| IKKβ | Biochemical Kinase Assay | > 10 µM[1] | [1] |
| IKKα/γ | Biochemical Kinase Assay | > 10 µM[1] | [1] |
Experimental Protocols
The following are representative protocols for key experiments to characterize the function of BI-605906.
IKKβ In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BI-605906 against recombinant IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (KKKKLHDSPEMDS) peptide substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
BI-605906 and BI-5026 (negative control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of BI-605906 and BI-5026 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing IKKβ enzyme and IKKtide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for IKKβ if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-IκBα
This protocol describes the detection of phosphorylated IκBα in cell lysates to assess the cellular activity of BI-605906.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
BI-605906 and BI-5026 dissolved in DMSO
-
TNF-α or other NF-κB stimulus
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-IκBα (Ser32/36) and mouse anti-total IκBα
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BI-605906, BI-5026, or DMSO (vehicle) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα as a loading control.
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
Caption: A typical workflow for a Western blot experiment.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo protocol is a representative model to evaluate the anti-inflammatory efficacy of BI-605906.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
BI-605906 formulated for oral administration
-
Vehicle control
-
Etanercept (positive control)
-
Calipers for paw thickness measurement
-
Histology reagents
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 7, boost the immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with BI-605906 (e.g., 60 mg/kg, orally, once daily), vehicle, or etanercept (e.g., 10 mg/kg, subcutaneously, twice weekly) upon the first signs of arthritis (typically around day 10-14).
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw thickness using calipers every 2-3 days.
-
Assign a clinical arthritis score to each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28), euthanize the animals and collect hind paws for histological analysis.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Score the histological sections for disease severity.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness measurements, and histological scores between the treatment groups and the vehicle control group.
-
Conclusion
BI-605906 is a well-characterized, potent, and selective inhibitor of IKKβ. Its ability to effectively block the NF-κB signaling pathway in vitro and demonstrate efficacy in in vivo models of inflammation makes it an invaluable research tool. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to utilize BI-605906 in their studies of NF-κB-mediated pathologies. The availability of a structurally related inactive control, BI-5026, further enhances the rigor of experiments conducted with this compound.
References
BI605906: An In-depth Technical Guide to a Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI605906, a potent and selective inhibitor of the IκB kinase β (IKKβ). IKKβ is a critical serine/threonine protein kinase that plays a central role in the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1][2] Due to its pivotal role in inflammation, IKKβ has emerged as a significant therapeutic target for a range of diseases, including arthritis, inflammatory bowel disease, and asthma.[1][2] This document details the mechanism of action of this compound, its in vitro and in vivo activity, and provides detailed protocols for key experimental procedures.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Inhibitor of nuclear factor kappa B kinase subunit beta (IKKβ) , also known as IKK2.[1][2] this compound acts as a reversible, ATP-competitive inhibitor of IKKβ.[1] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of IκBα, the natural substrate of IKKβ. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation by the proteasome. As a result, IκBα remains bound to the NF-κB complex, sequestering it in the cytoplasm and thereby blocking the transcription of pro-inflammatory genes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, BI-5026.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IKKβ Inhibition (IC50) | 50 nM | Biochemical Assay | [1] |
| 380 nM | Assayed at 0.1 mM ATP | [4][5][6][7] | |
| Inhibition of IκBα Phosphorylation (EC50) | 0.9 µM | HeLa cells | [1][2] |
| Inhibition of ICAM-1 Expression (EC50) | 0.7 µM | HeLa cells | [1][2] |
Table 2: Selectivity Profile of this compound
| Kinase/Target | Inhibition/Activity | Reference |
| IKKα | >10,000 nM (IC50) | [1] |
| IKKγ | >10,000 nM (IC50) | [1] |
| GAK | 93% inhibition at 10 µM; 188 nM (IC50) | [1][2] |
| AAK1 | 87% inhibition at 10 µM; 272 nM (IC50) | [1][2] |
| IRAK3 | 76% inhibition at 10 µM; 921 nM (IC50) | [1][2] |
| IGF1 Receptor | 7.6 µM (IC50) | [4][6][7] |
| GPCRs (D3, GABA/PBR, D2) | 52-70% inhibition at 10 µM | [1] |
Table 3: Negative Control BI-5026
| Parameter | Value | Reference |
| IKKβ Inhibition (IC50) | >10,000 nM | [1] |
| IKKα/γ Inhibition (IC50) | >10 µM | [1] |
Signaling Pathway
The following diagram illustrates the NF-κB signaling pathway and the point of intervention by this compound.
Caption: NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and published information.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the ADP produced by the IKKβ kinase reaction, providing a measure of enzyme activity and inhibition.
Experimental Workflow:
Caption: Workflow for IKKβ biochemical assay using ADP-Glo™.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Dilute recombinant IKKβ enzyme, IKKtide substrate, and ATP to desired concentrations in the assay buffer.
-
Perform serial dilutions of this compound in assay buffer containing a constant percentage of DMSO (e.g., 10%).
-
-
Reaction Setup:
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add a master mix containing ATP and the substrate peptide to all wells.
-
Initiate the kinase reaction by adding the diluted IKKβ enzyme. For blank wells, add assay buffer instead of the enzyme.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and convert the generated ADP to ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP present.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.
-
Cellular Assay for IκBα Phosphorylation (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of IκBα in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed HeLa cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).
-
As a loading control, also probe for total IκBα or a housekeeping protein like GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IκBα phosphorylation inhibition.
-
Cellular Assay for ICAM-1 Expression (ELISA)
This assay quantifies the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a downstream target of NF-κB signaling, on the surface of cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce ICAM-1 expression.
-
-
ELISA Procedure:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for human ICAM-1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The EC50 value is determined from the dose-response curve.
-
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in a preclinical setting that mimics human rheumatoid arthritis.
Methodology:
-
Induction of Arthritis:
-
Emulsify type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
On day 0, immunize female Lewis rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7, administer a booster injection of the same emulsion.
-
-
Treatment Protocol:
-
This compound has been shown to be efficacious at a dose of 60 mg/kg.[1]
-
Dosing can be initiated at different stages of the disease:
-
Prophylactic: Dosing starts on day 0.
-
Semi-Established: Dosing starts around day 6-9.
-
Established: Dosing starts after the onset of clinical signs of arthritis (around day 11-13).
-
-
-
Assessment of Arthritis:
-
Monitor the animals regularly for clinical signs of arthritis, such as paw swelling, which can be measured using calipers.
-
At the end of the study, paws can be collected for weight measurement and histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Conclusion
This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various physiological and pathological processes. Its high potency and selectivity, coupled with demonstrated in vivo efficacy, make it a strong candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological properties of this compound and other IKKβ inhibitors.
References
BI605906: A Potent and Selective IKKβ Inhibitor for Modulating the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. A key nodal point in this pathway is the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ (also known as IKK2). BI605906 has emerged as a potent and selective small molecule inhibitor of IKKβ, offering a valuable tool for dissecting the intricacies of NF-κB signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its application in preclinical models of inflammation.
Introduction to the NF-κB Signaling Pathway and the Role of IKKβ
The NF-κB family of transcription factors are held in an inactive state in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). A wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and viral or bacterial infections, can activate the canonical NF-κB pathway. This activation converges on the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).
Upon stimulation, the IKK complex becomes activated, leading to the phosphorylation of IκBα by IKKβ. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p50/p65), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide range of pro-inflammatory and survival genes, including cytokines, chemokines, and adhesion molecules.
This compound is a selective, ATP-competitive inhibitor that specifically targets the catalytic activity of IKKβ. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the expression of its downstream target genes.[1][2]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB signaling pathway by directly binding to the ATP-binding pocket of IKKβ. This competitive inhibition prevents the transfer of phosphate (B84403) from ATP to IκBα, the immediate substrate of IKKβ. The lack of IκBα phosphorylation stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its pro-inflammatory and pro-survival functions.
dot
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| IKKβ | 380 nM | 0.1 mM ATP | [3][4][5][6][7][8][9][10][11] |
| IKKβ | 50 nM | Not specified | [1][2] |
| IGF1 Receptor | 7.6 μM | Not specified | [3][4][6][7][8][9][10] |
Note: The discrepancy in IKKβ IC50 values may be attributable to different ATP concentrations or other variations in the kinase assay protocols.
Table 2: Cellular Activity of this compound
| Cellular Effect | EC50 | Cell Line | Reference |
| Inhibition of IκBα Phosphorylation | 0.9 μM | HeLa | [1][2] |
| Inhibition of ICAM-1 Expression | 0.7 μM | HeLa | [1][2] |
Table 3: Selectivity Profile of this compound
| Kinase | % Inhibition at 10 μM | Reference |
| GAK | 93% | [1][2] |
| AAK1 | 87% | [1][2] |
| IRAK3 | 76% | [1][2] |
Note: this compound was tested against a panel of 397 kinases and showed greater than 50% inhibition for only the three kinases listed above, demonstrating its high selectivity for IKKβ.[1][2]
Table 4: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Comparison | Reference |
| Rat Collagen-Induced Arthritis | 60 mg/kg | Comparable efficacy in reducing disease severity | Etanercept | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IKKβ Kinase Assay (In Vitro)
This protocol describes a typical biochemical assay to determine the in vitro inhibitory activity of this compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate (a peptide substrate for IKKβ)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
This compound and a negative control (e.g., BI-5026)
-
ADP-Glo™ Kinase Assay kit (or similar ATP-to-light detection system)
-
96-well white opaque microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and the negative control in kinase assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the IKKtide substrate to each well.
-
Add the recombinant IKKβ enzyme to initiate the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a further defined period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for IκBα Phosphorylation (Cell-Based)
This protocol details the steps to assess the effect of this compound on TNF-α-induced IκBα phosphorylation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total-IκBα, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with antibodies for total IκBα and the loading control to normalize the data.
NF-κB Reporter Gene Assay (Cell-Based)
This assay measures the transcriptional activity of NF-κB and is a robust method to quantify the inhibitory effect of this compound on the entire signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the EC50 value by plotting the percentage of inhibition of NF-κB activity against the logarithm of the inhibitor concentration.
dot
Caption: A typical experimental workflow for characterizing an IKKβ inhibitor.
In Vivo Studies: The Collagen-Induced Arthritis Model
The efficacy of this compound has been demonstrated in a rat model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.[1][2]
Protocol Outline:
-
Induction of Arthritis: Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization is typically given 21 days later.
-
Treatment: Once arthritis is established (typically around day 10-14 after the second immunization), rats are treated with this compound (e.g., 60 mg/kg, orally) or a vehicle control daily. A positive control group treated with a standard-of-care agent like etanercept is also included.
-
Assessment of Disease Severity: Arthritis severity is monitored regularly by scoring paw swelling, erythema, and joint mobility. Paw volume can be measured using a plethysmometer.
-
Histopathological Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines and other relevant biomarkers.
In the rat CIA model, this compound demonstrated comparable efficacy to the anti-TNF-α biologic etanercept at a dose of 60 mg/kg, significantly reducing the clinical signs of arthritis.[1][2]
The Importance of a Negative Control: BI-5026
For robust and reliable experimental outcomes, it is crucial to use a closely related but inactive control compound alongside this compound. BI-5026 serves as this negative control. It is a close structural analog of this compound but is inactive against IKKβ (IC50 > 10 μM).[1][2] The use of BI-5026 helps to ensure that the observed biological effects are due to the specific inhibition of IKKβ by this compound and not due to off-target effects or the chemical scaffold itself.
Conclusion
This compound is a potent, selective, and cell-permeable inhibitor of IKKβ that serves as an invaluable chemical probe for investigating the NF-κB signaling pathway. Its well-characterized in vitro and in vivo activities, coupled with the availability of a dedicated negative control, make it a powerful tool for researchers in academia and industry. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential IKKβ inhibitors. Further research into the therapeutic potential of this compound and similar molecules holds promise for the development of novel treatments for a wide range of inflammatory and malignant diseases.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]
BI-605906: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BI-605906, a potent and selective inhibitor of IκB kinase β (IKKβ), for its application in inflammation research.
Introduction
Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] At the heart of this pathway lies the IκB kinase (IKK) complex, with IKKβ being the critical catalytic subunit responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), leading to NF-κB activation.[2][3][4] Consequently, IKKβ has emerged as a key therapeutic target for a multitude of inflammatory disorders.[3][5]
BI-605906 is a chemical probe designed by Boehringer Ingelheim that acts as a potent and highly selective, ATP-competitive inhibitor of IKKβ.[5][6] Its utility as a research tool is underscored by its demonstrated efficacy in mechanistically consistent cell-based assays and in vivo models of inflammation.[5] This guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate the use of BI-605906 in inflammation research.
Mechanism of Action
BI-605906 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKKβ.[5][6] In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) activate upstream kinases that, in turn, activate the IKK complex.[1][2] Activated IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[1][7] The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.[1][4] BI-605906, by binding to the ATP-binding pocket of IKKβ, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.[5][7]
Quantitative Data
The following tables summarize the key in vitro and cellular potency and selectivity data for BI-605906.
Table 1: In Vitro and Cellular Activity of BI-605906
| Parameter | Value | Species/Cell Line | Experimental Conditions | Source(s) |
| IKKβ Inhibition (IC50) | 50 nM | - | Biochemical Assay | [5] |
| 380 nM | - | Biochemical Assay (at 0.1 mM ATP) | [6][8][9][10][11][12] | |
| IκBα Phosphorylation Inhibition (EC50) | 0.9 µM | HeLa cells | - | [5] |
| ICAM-1 Expression Inhibition (EC50) | 0.7 µM | HeLa cells | - | [5] |
Table 2: Kinase Selectivity Profile of BI-605906
| Kinase/Target | Inhibition/Activity | Concentration | Source(s) |
| IKKα | Inactive (IC50 > 10 µM) | - | [5] |
| IKKγ (NEMO) | Inactive (IC50 > 10 µM) | - | [5] |
| IKKε | No significant inhibition | - | [6] |
| TBK1 | No significant inhibition | - | [6] |
| Insulin-like growth factor 1 (IGF1) receptor | IC50 = 7.6 µM | - | [6][8][10][11][12] |
| GAK | 93% inhibition | 10 µM | [5] |
| AAK1 | 87% inhibition | 10 µM | [5] |
| IRAK3 | 76% inhibition | 10 µM | [5] |
| Panel of >100 other protein kinases | No significant inhibition | - | [6][8][12] |
Table 3: In Vivo Efficacy of BI-605906
| Animal Model | Dose | Efficacy | Source(s) |
| Rat Collagen-Induced Arthritis | 60 mg/kg | Comparable efficacy to anti-TNF-α standard etanercept | [5] |
Experimental Protocols
In Vitro IKKβ Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of BI-605906 against IKKβ.
-
Reagents and Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα)
-
BI-605906 (and other test compounds)
-
ATP (e.g., at a concentration of 0.1 mM)[6]
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of BI-605906 in DMSO and then dilute in kinase buffer.
-
Add the diluted BI-605906 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the IKKβ enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Inhibition of IκBα Phosphorylation (Western Blot)
This protocol describes a method to assess the cellular activity of BI-605906 by measuring the inhibition of TNF-α-induced IκBα phosphorylation in HeLa cells.[5]
-
Reagents and Materials:
-
HeLa cells
-
Complete cell culture medium
-
BI-605906
-
TNF-α
-
Lysis buffer
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of BI-605906 or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin).
-
Calculate the EC50 value from the dose-response curve.
-
In Vivo Model of Collagen-Induced Arthritis in Rats
This protocol provides a general framework for evaluating the in vivo efficacy of BI-605906 in a rat model of collagen-induced arthritis.[5]
-
Animals:
-
Lewis rats
-
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with complete Freund's adjuvant.
-
On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 7, administer a booster injection of collagen in incomplete Freund's adjuvant.
-
-
Treatment:
-
Prepare BI-605906 for administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for a clear solution, or a suspension for oral/intraperitoneal injection).[6]
-
Begin treatment with BI-605906 (e.g., 60 mg/kg) or vehicle control at the onset of clinical signs of arthritis.
-
Administer the treatment daily via the desired route (e.g., oral gavage).
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, such as paw swelling, erythema, and joint stiffness.
-
Measure paw volume using a plethysmometer.
-
At the end of the study, collect tissues for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Measure serum levels of inflammatory biomarkers (e.g., cytokines).
-
Signaling Pathways and Experimental Workflows
References
- 1. WO2002060386A2 - METHODS OF TREATING INFLAMMATORY AND IMMUNE DISEASES USING INHIBITORS OF IλB KINASE (IKK) - Google Patents [patents.google.com]
- 2. A selective novel low-molecular-weight inhibitor of IκB kinase-β (IKK-β) prevents pulmonary inflammation and shows broad anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. IκB kinase (IKK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. BI 605906 | IκB Kinase | Tocris Bioscience [tocris.com]
BI605906: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to the selective IKKβ inhibitor, BI605906.
Chemical Structure and Properties
This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1] Its chemical structure and properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | 3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]thieno[2,3-b]pyridine-2-carboxamide | [2] |
| CAS Number | 960293-88-3 | [2] |
| Chemical Formula | C₁₇H₂₂F₂N₄O₃S₂ | [2] |
| Molecular Weight | 432.51 g/mol | |
| SMILES | CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F | MedChemExpress |
| Appearance | White to very dark gray powder | Sigma-Aldrich |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source |
| Solubility | Soluble to 100 mM in DMSO. Soluble in DMSO at 2 mg/mL, clear. | Sigma-Aldrich | |
| Storage | Store at -20°C | ||
| Purity | ≥98% (HPLC) | ||
| pKa | Not experimentally determined. | ||
| logP | Not experimentally determined. |
Biological Activity and Mechanism of Action
This compound is a highly selective and potent inhibitor of IKKβ.[3] IKKβ is a critical kinase in the canonical NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.
The primary mechanism of action of this compound involves the inhibition of IKKβ's kinase activity. This prevents the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB transcription factors in the cytoplasm. Without IκBα phosphorylation, it is not targeted for ubiquitination and subsequent proteasomal degradation. Consequently, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and other target genes.[1]
Table 3: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| IKKβ IC₅₀ | 50 nM | Biochemical Assay | [3] |
| IKKβ IC₅₀ | 380 nM (at 0.1 mM ATP) | Biochemical Assay | [1][4] |
| IκBα Phosphorylation EC₅₀ | 0.9 µM | HeLa cells | [3] |
| ICAM-1 Expression EC₅₀ | 0.7 µM | HeLa cells | [3] |
| IGF1 Receptor IC₅₀ | 7.6 µM | Biochemical Assay |
This compound has been shown to inhibit TNFα-dependent IκB degradation and the expression of pro-inflammatory mediators such as IL-6, IL-1β, and CXCL1/2.[1][2]
Signaling Pathway
This compound targets the IKKβ complex within the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
IKKβ Kinase Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory activity of this compound on IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (KKKKLHDSDGLDSMK) substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the appropriate wells.
-
Prepare a master mix containing kinase assay buffer, 10 µM IKKtide substrate, and 10 µM ATP.
-
Add 12.5 µL of the master mix to each well.
-
Add 10 µL of diluted IKKβ enzyme (e.g., 7.5 nM final concentration) to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for IκBα Degradation
This protocol outlines the steps to assess the effect of this compound on TNFα-induced IκBα degradation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Human TNFα
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
Quantitative PCR (qPCR) for Cytokine Gene Expression
This protocol describes how to measure the effect of this compound on the expression of pro-inflammatory cytokine genes.
Materials:
-
Cells (e.g., primary hepatocytes or macrophages)
-
Cell culture medium
-
This compound
-
TNFα or other stimulus
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (e.g., IL6, IL1B, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Plate cells and treat with this compound and/or a pro-inflammatory stimulus as described in the Western blot protocol (adjust timing as needed for gene expression, e.g., 2-6 hours of stimulation).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
References
BI605906: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of BI605906, a potent and selective inhibitor of IκB kinase β (IKKβ). This document details its binding affinity for its primary target and a range of off-target kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor targeting IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including inflammatory disorders and cancer. Therefore, selective inhibition of IKKβ is a promising therapeutic strategy. This guide provides a detailed analysis of the selectivity of this compound, a critical aspect for its development and application as a chemical probe and potential therapeutic agent.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity of this compound has been assessed against a broad panel of kinases. The following tables summarize the quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against IKKβ
| Target | IC50 (nM) | Assay Type |
| IKKβ | 49 | Biochemical Inhibition |
Table 2: Off-Target Kinase Profile of this compound
| Off-Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Kinase Family |
| GAK | 188 | >90 | NAK |
| AAK1 | 272 | >90 | NAK |
| IRAK3 | 921 | ~70 | TKL |
| IGF1R | 7600 | Not Reported | TK |
Data compiled from various kinase panel screens. The percentage of inhibition is an approximation based on available data.
Table 3: Cellular Activity of this compound
| Cellular Assay | EC50 (µM) | Cell Line |
| Inhibition of phospho-IκBα | 0.9 | HeLa |
| Inhibition of ICAM-1 Expression | 0.7 | HeLa |
Table 4: NanoBRET Target Engagement in Live Cells
| Target | IC50 (µM) |
| IKKβ | Not explicitly reported, but cellular EC50 suggests engagement |
| GAK | 6.5 |
| AAK1 | 7.0 |
| IRAK3 | >20 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the ADP produced by a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The IKKβ enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to a substrate peptide. In the presence of an inhibitor like this compound, this reaction is impeded. The ADP-Glo™ reagent is then used to quantify the amount of ADP produced, which is converted to a luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute the recombinant human IKKβ enzyme, the substrate peptide (e.g., IKKtide), and ATP to their final desired concentrations in the Kinase Assay Buffer.
-
-
Inhibitor Preparation:
-
Perform serial dilutions of this compound in the assay buffer, typically with a final DMSO concentration of ≤1%.
-
-
Reaction Setup (96- or 384-well plate format):
-
Add 2.5 µL of the diluted this compound or vehicle (for positive and blank controls) to the appropriate wells.
-
Add 5 µL of a master mix containing the Kinase Assay Buffer, ATP, and the substrate peptide to all wells.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of the diluted IKKβ enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration.
-
Calculate the percent inhibition relative to the positive and blank controls and determine the IC50 value.
-
KINOMEscan® Selectivity Profiling
This is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases.
Principle: Test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Protocol Overview:
-
A solution of the test compound (this compound) is prepared.
-
The compound is incubated with a panel of over 400 human kinases, each tagged with a unique DNA identifier.
-
An immobilized, non-selective kinase inhibitor is introduced, which competes with the test compound for binding to the kinases.
-
After an equilibration period, the unbound kinases are washed away.
-
The amount of each DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound.
NanoBRET™ Target Engagement Assay
This assay measures compound binding to a specific target protein within intact, live cells.
Principle: The target protein (e.g., IKKβ) is fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-tagged protein, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol:
-
Cell Preparation:
-
HEK293 cells are transfected with a plasmid encoding the NanoLuc®-IKKβ fusion protein.
-
Transfected cells are cultured for 24 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium.
-
-
Cell Plating and Compound Treatment:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white 96-well assay plate.
-
Add the diluted this compound or vehicle control to the wells.
-
-
Tracer Addition:
-
Add the NanoBRET™ tracer to all wells at a final concentration optimized for the specific target.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value for target engagement.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for characterizing the selectivity of a kinase inhibitor.
In Vivo Efficacy of IKKβ Inhibition in Arthritis Models: A Technical Overview of BMS-066
Disclaimer: Information regarding the specific compound BI 605906 was not publicly available at the time of this writing. Therefore, this document will focus on the well-characterized IκB kinase β (IKKβ) inhibitor, BMS-066 , as a representative molecule to illustrate the in vivo efficacy of this class of inhibitors in preclinical arthritis models. The data and protocols presented herein are based on available research for BMS-066 and serve as a technical guide for researchers, scientists, and drug development professionals in the field of autoimmune and inflammatory diseases.
Executive Summary
Inhibitors of IκB kinase β (IKKβ) represent a promising therapeutic strategy for rheumatoid arthritis and other inflammatory conditions. By blocking the canonical NF-κB signaling pathway, these inhibitors can potently suppress the production of pro-inflammatory cytokines and mediators that drive joint inflammation and destruction. This guide provides a comprehensive overview of the preclinical in vivo efficacy of BMS-066, a potent and highly selective IKKβ inhibitor.[1] The document details its mechanism of action, summarizes its efficacy in rodent models of arthritis through structured data tables, provides detailed experimental protocols for these models, and visualizes key biological pathways and experimental workflows.
Mechanism of Action: IKKβ Inhibition
BMS-066 is a potent inhibitor of IKKβ with a reported IC50 of 9 nM.[2][3] It exhibits high selectivity for IKKβ over the closely related IKKα (over 500-fold) and a broad panel of other kinases.[2][3] The primary mechanism of action involves the inhibition of the IKK complex, which is a central regulator of the canonical NF-κB signaling pathway. In inflammatory states, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. By inhibiting IKKβ, BMS-066 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[4]
In Vivo Efficacy Data
BMS-066 has demonstrated significant efficacy in well-established rodent models of rheumatoid arthritis. The following tables summarize the quantitative data from these preclinical studies.
Rat Adjuvant-Induced Arthritis (AIA) Model
| Dose (mg/kg, p.o.) | Dosing Regimen | Key Efficacy Readouts | Outcome | Reference |
| 5 | Once Daily | Paw Swelling | Significant reduction compared to vehicle. | [1][3] |
| 10 | Once Daily | Paw Swelling | Nearly complete suppression of paw swelling. | [1][3] |
| 5 | Once Daily | Histopathology (Ankle Joint) | Clear reduction in inflammation; bone resorption more focal and less severe. | [2] |
| 10 | Once Daily | Histopathology (Ankle Joint) | Joints appeared normal or with minimal changes in inflammation and bone resorption. | [2][3] |
| 10 | Once Daily | Micro-CT (Hind Limbs) | Dose-dependent protection against bone pitting, loss of bone mass, and fusion of small bones. | [2] |
Mouse Collagen-Induced Arthritis (CIA) Model
| Dose | Dosing Regimen | Key Efficacy Readouts | Outcome | Reference |
| Not specified | Sufficient to provide 6h/day coverage of IC50 | Clinical Arthritis Score | Efficacy observed. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for the arthritis models in which BMS-066 was evaluated.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used preclinical model for polyarthritis, characterized by robust and reliable onset of inflammation and bone resorption.[5]
1. Animals: Susceptible rat strains, such as Lewis or Sprague-Dawley rats (6-12 weeks old), are commonly used.[6]
2. Induction:
- Adjuvant Preparation: A suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil or incomplete Freund's adjuvant (IFA) is prepared, typically at a concentration of 10 mg/mL.[7][8]
- Administration: A single subcutaneous or intradermal injection of the adjuvant suspension (typically 50-100 µL) is administered into the footpad or the base of the tail of one hind paw on day 0.[5][6][7]
3. Disease Progression & Assessment:
- Primary Inflammation: Severe, acute inflammation develops in the injected paw within hours to days.[6]
- Secondary Arthritis: Systemic, polyarticular arthritis develops in the non-injected paws, typically appearing around day 10-14 post-induction.[5][6]
- Clinical Scoring: The severity of arthritis is assessed regularly (daily or every other day) by measuring paw volume (plethysmometry) and/or using a macroscopic scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis of each paw).[8]
4. Drug Administration:
- Prophylactic Dosing: Treatment with the test compound (e.g., BMS-066) starts on day 0 or day 1, prior to the onset of systemic disease.[3][5]
- Therapeutic Dosing: Treatment begins after the establishment of clinical signs of arthritis (e.g., day 9 or 10).
5. Terminal Readouts: At the end of the study (e.g., day 14-21), animals are euthanized. Hind limbs are collected for:
- Histopathological Assessment: Joints are fixed, decalcified, sectioned, and stained (e.g., with H&E) to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.[5]
- Micro-computed Tomography (Micro-CT): Provides quantitative, three-dimensional assessment of bone erosion and structural changes.[2]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is considered the most common autoimmune model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[9]
1. Animals: Genetically susceptible mouse strains, such as DBA/1 (H-2q), are used. Mice should be 7-8 weeks old.[10][11]
2. Induction:
- Collagen Preparation: Type II collagen (e.g., from bovine or chick) is dissolved in a weak acid (e.g., 0.01 N acetic acid) and then emulsified with Complete Freund's Adjuvant (CFA).[12]
- Primary Immunization (Day 0): Mice are immunized with an intradermal or subcutaneous injection of the collagen/CFA emulsion (typically 100 µL) at the base of the tail.[12]
- Booster Immunization (Day 21): A booster injection is given using an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) to enhance the arthritic response.[12][13]
3. Disease Progression & Assessment:
- Onset: Clinical signs of arthritis typically appear between day 21 and day 35 after the primary immunization.[9][12]
- Clinical Scoring: Mice are monitored 3-4 times per week for the onset and severity of arthritis. Each paw is scored on a scale of 0-4 based on the degree of swelling and redness. A cumulative clinical score (max 16 per mouse) is calculated.[10]
4. Drug Administration: Treatment with the test compound can be initiated prophylactically (e.g., starting at day 0 or day 20) or therapeutically (after disease onset).
5. Terminal Readouts: Similar to the AIA model, terminal assessments include histopathology of the joints to evaluate synovitis, cartilage destruction, and bone erosion.
Conclusion
The preclinical data for BMS-066 strongly support the therapeutic potential of selective IKKβ inhibition in arthritis. The compound demonstrates robust efficacy in reducing inflammation, protecting against bone and cartilage destruction, and suppressing the clinical signs of arthritis in rodent models. The partial and transient inhibition of IKKβ being sufficient for significant therapeutic benefit suggests a favorable therapeutic window for this class of inhibitors.[1] The detailed protocols and efficacy data presented in this guide provide a valuable resource for researchers working to advance novel anti-inflammatory therapies from the laboratory to the clinic.
References
- 1. Periodic, partial inhibition of IkappaB Kinase beta-mediated signaling yields therapeutic benefit in preclinical models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-066 | IκB/IKK | Tyrosine Kinases | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. inotiv.com [inotiv.com]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. chondrex.com [chondrex.com]
- 8. maokangbio.com [maokangbio.com]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
BI605906: A Technical Guide to a Selective IKKβ Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BI605906, a potent and selective chemical probe for the inhibitor of kappa B kinase subunit β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell survival, and immune function. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making IKKβ a significant target for therapeutic intervention.[1][2][3] this compound, along with its inactive control compound BI-5026, serves as an invaluable tool for elucidating the biological roles of IKKβ in health and disease.
Mechanism of Action and Properties
This compound is a selective, ATP-competitive inhibitor of IKKβ.[3] It functions by binding to the ATP pocket of the IKKβ enzyme, thereby preventing the phosphorylation of its downstream substrate, IκBα. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation, ultimately blocking the translocation of the NF-κB complex to the nucleus and the transcription of pro-inflammatory genes.[3][4][5] this compound has been characterized as a reversible inhibitor.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂F₂N₄O₃S₂ | [4] |
| Molecular Weight | 432.51 g/mol | [4] |
| CAS Number | 960293-88-3 | [4] |
| Solubility | DMSO: up to 100 mM | [6] |
| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [5][7] |
Quantitative Data
The following tables summarize the key quantitative data for this compound and its negative control, BI-5026.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Parameter | Value | Conditions |
| In Vitro Activity | |||
| IKKβ Inhibition | IC₅₀ | 49 nM | - |
| IKKβ Inhibition | IC₅₀ | 50 nM | - |
| IKKβ Inhibition | IC₅₀ | 380 nM | Assayed at 0.1 mM ATP |
| Cellular Activity | |||
| Inhibition of IκBα Phosphorylation | EC₅₀ | 0.9 µM | HeLa cells |
| Inhibition of ICAM-1 Expression | EC₅₀ | 0.7 µM | HeLa cells |
Note: The variation in reported IC₅₀ values may be attributed to different assay conditions.
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Significant Hits (>50% inhibition at 10 µM) | IC₅₀ of Hits |
| Kinases | 397 | GAK, AAK1, IRAK3 | GAK (188 nM), AAK1 (272 nM), IRAK3 (921 nM) |
| GPCRs | 315 | D3, GABA/PBR, D2 | D3 (52% inh), GABA/PBR (52% inh), D2 (70% inh) |
Table 3: Activity of Negative Control BI-5026
| Target | Parameter | Value |
| IKKβ | IC₅₀ | > 10 µM |
| IKKα | IC₅₀ | > 10 µM |
| IKKγ (NEMO) | IC₅₀ | > 10 µM |
Signaling Pathway and Experimental Workflow
IKKβ/NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound. Inflammatory stimuli, such as TNF-α or IL-1, activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the p50/p65 NF-κB heterodimer, which translocates to the nucleus to activate gene transcription. This compound directly inhibits the kinase activity of IKKβ, thus blocking this entire cascade.
Caption: Canonical NF-κB signaling pathway and this compound inhibition.
Experimental Workflow for Characterizing this compound
The diagram below outlines a typical workflow for the evaluation of a chemical probe like this compound, from initial biochemical assays to in vivo studies.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
While detailed, step-by-step protocols from the primary discovery literature are not fully available, this section provides an overview of the methodologies typically employed for the characterization of this compound, based on available information.
IKKβ Biochemical Kinase Assay (General Protocol)
This type of assay is used to determine the direct inhibitory effect of this compound on the IKKβ enzyme and to calculate its IC₅₀ value.
-
Reagents and Materials:
-
Recombinant human IKKβ enzyme.
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide).
-
ATP (often used at a concentration near its Km for the enzyme, e.g., 0.1 mM).
-
This compound serially diluted in DMSO.
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™ to measure ATP consumption).
-
96-well or 384-well plates suitable for the detection method.
-
-
Procedure: a. Add kinase assay buffer, IKKβ substrate, and the diluted this compound or DMSO (vehicle control) to the wells of the assay plate. b. Add the IKKβ enzyme to initiate the pre-incubation. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader. g. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of IκBα Phosphorylation (General Protocol)
This assay measures the ability of this compound to inhibit IKKβ activity within a cellular context.
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium and supplements.
-
This compound and BI-5026 (negative control) dissolved in DMSO.
-
Stimulant (e.g., TNF-α or IL-1).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: Primary antibodies against phospho-IκBα (Ser32/36) and total IκBα or a loading control (e.g., β-actin); appropriate secondary antibodies.
-
Reagents for Western blotting or ELISA.
-
-
Procedure: a. Seed HeLa cells in multi-well plates and grow to a suitable confluency. b. Pre-treat the cells with various concentrations of this compound, BI-5026, or DMSO for a specified time (e.g., 1 hour). c. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce IκBα phosphorylation. d. Wash the cells with cold PBS and lyse them. e. Quantify protein concentration in the lysates. f. Analyze the levels of phospho-IκBα and total IκBα by Western blotting or ELISA. g. Normalize the phospho-IκBα signal to the total IκBα or loading control signal. h. Calculate the percent inhibition and determine the EC₅₀ value.
In Vivo Rat Collagen-Induced Arthritis (CIA) Model (General Protocol)
This model is used to assess the in vivo efficacy of this compound in a relevant disease model of rheumatoid arthritis.[3]
-
Animals and Reagents:
-
Susceptible rat strain (e.g., Wistar-Lewis).
-
Bovine type II collagen.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% Natrosol).
-
Calipers for measuring paw swelling.
-
Clinical scoring system for arthritis severity.
-
-
Procedure: a. Induction of Arthritis: i. Emulsify bovine type II collagen with an equal volume of IFA. ii. On day 0, immunize rats with a subcutaneous injection of the emulsion at the base of the tail. iii. A booster immunization may be given on day 7. b. Treatment: i. Once arthritis develops (typically 10-14 days after immunization), randomize the animals into treatment groups (vehicle, this compound at various doses, positive control). ii. Administer this compound or vehicle daily by a suitable route (e.g., oral gavage). A dose of 60 mg/kg has been shown to be effective.[3] c. Assessment: i. Monitor the animals regularly for clinical signs of arthritis (paw swelling, erythema, joint stiffness). ii. Measure paw thickness with calipers. iii. Score the severity of arthritis in each paw based on a pre-defined scale (e.g., 0-4). iv. At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for IKKβ. Its favorable in vitro and in vivo properties, combined with the availability of a validated negative control, make it an essential tool for investigating the complex roles of IKKβ and the NF-κB signaling pathway in various physiological and pathological processes. This guide provides the core technical information required for researchers to effectively utilize this compound in their studies.
References
Methodological & Application
Application Notes and Protocols: BI605906 for Cell Culture
A Comprehensive Guide for Researchers and Drug Development Professionals
These application notes provide detailed protocols for utilizing BI605906, a potent and selective inhibitor of IκB kinase β (IKKβ), in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways, particularly the NF-κB pathway, and its role in various disease models.
This compound acts as a reversible, ATP-competitive inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling cascade.[1] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[1][2] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of NF-κB signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line/System | Notes |
| IKKβ IC50 | 380 nM (at 0.1 mM ATP)[3] | In vitro kinase assay | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |
| IKKβ IC50 | 50 nM[1] | In vitro kinase assay | Potency can vary depending on assay conditions. |
| Cell-based IκBα Phosphorylation EC50 | 0.9 µM[1] | HeLa cells | The half-maximal effective concentration for inhibiting the direct substrate of IKKβ in a cellular context. |
| Cell-based ICAM-1 Expression EC50 | 0.7 µM[1] | HeLa cells | The half-maximal effective concentration for inhibiting a downstream product of NF-κB activation. |
| Recommended Pre-treatment Concentration | 10 µM[3] | Primary Mouse Embryonic Fibroblasts (MEFs) | A commonly used concentration in published studies to achieve significant inhibition. |
| Recommended Pre-treatment Duration | 1 hour[3] | Primary Mouse Embryonic Fibroblasts (MEFs) | Sufficient time for the inhibitor to penetrate the cell membrane and engage its target before stimulation. |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
References
Application Notes for In Vivo Use of BI605906
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI605906 is a potent and highly selective, ATP-competitive inhibitor of the IκB kinase subunit β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a key regulator of inflammatory responses, immune function, and cell survival.[3] Dysregulation of this pathway is implicated in numerous diseases, including arthritis, inflammatory bowel disease, asthma, and cancer.[1][3] this compound serves as a valuable chemical probe for investigating the in vivo roles of IKKβ and for preclinical assessment of IKKβ inhibition as a therapeutic strategy.[1]
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of IKKβ's kinase activity.[1] In the canonical NF-κB pathway, stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or pathogens lead to the activation of the IKK complex, of which IKKβ is the principal catalytic subunit.[3] Activated IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines (IL-6, IL-1β), chemokines (CXCL1/2), and adhesion molecules (ICAM-1).[1][2][4]
This compound binds to the ATP pocket of IKKβ, preventing the phosphorylation of IκBα.[1] This action stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively blocking the entire downstream signaling cascade and suppressing the expression of NF-κB target genes.[1][5]
In Vivo Applications & Efficacy
This compound has demonstrated significant, dose-responsive efficacy in preclinical animal models of inflammatory diseases.[1] The most well-documented application is in a rat model of collagen-induced arthritis (CIA), a standard model for rheumatoid arthritis.[1] In this model, administration of this compound led to a reduction in disease severity, comparable to the effects of the anti-TNFα standard-of-care, etanercept.[1] The compound has been tested in multiple species, including mice, rats, dogs, and cynomolgus monkeys, indicating its utility across various preclinical platforms.[3] Its in vivo effects are consistent with its mechanism of action, showing inhibition of pro-inflammatory cytokine expression.[4][5]
Data Presentation
Table 1: In Vitro & Cellular Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| Biochemical Potency | |||
| IC₅₀ | IKKβ | 50 nM | [1] |
| IC₅₀ | IKKβ (at 0.1 mM ATP) | 380 nM | [2][4][6] |
| Cellular Activity | |||
| EC₅₀ | Inhibition of IκBα Phosphorylation (HeLa cells) | 0.9 µM | [1][3] |
| EC₅₀ | Inhibition of ICAM-1 Expression (HeLa cells) | 0.7 µM | [1][3] |
| Kinase Selectivity | |||
| IC₅₀ | Insulin-like Growth Factor 1 (IGF1) Receptor | 7.6 µM | [2][4][6] |
| % Inhibition at 10 µM | GAK | 93% | [1] |
| % Inhibition at 10 µM | AAK1 | 87% | [1] |
| % Inhibition at 10 µM | IRAK3 | 76% | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dose | Key Findings | Reference |
| Rat | Collagen-Induced Arthritis | 60 mg/kg | Dose-responsive efficacy; comparable effect to anti-TNFα standard etanercept. | [1] |
| Mouse | TNF-α Challenge | 10 µM (in primary hepatocytes) | Strongly inhibited expression of CXCL1, CXCL2, IL-1β, and IL-6. | [4][6] |
Table 3: Physicochemical & Formulation Properties
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂F₂N₄O₃S₂ | [2][4] |
| Molecular Weight | 432.51 g/mol | [2][4] |
| Storage (Powder) | -20°C for long-term (years); 4°C for short-term. | [7] |
| Storage (Solvent) | -80°C (up to 2 years); -20°C (up to 1 year). | [3][6] |
| Negative Control | BI-5026 (inactive analog, IKKβ IC₅₀ > 10 µM) | [1][3] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
References
Application Notes and Protocols for BI-605906 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the IKKβ inhibitor BI-605906, including its mechanism of action, and guidelines for its administration in mice based on available preclinical data. The following protocols are intended to serve as a starting point for researchers investigating the therapeutic potential of BI-605906 in murine models of inflammatory diseases.
Introduction to BI-605906
BI-605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2] By inhibiting IKKβ, BI-605906 prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1] This mechanism of action makes BI-605906 a valuable tool for studying the role of the NF-κB pathway in various inflammatory conditions and as a potential therapeutic agent.
Mechanism of Action of BI-605906
The NF-κB signaling pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the expression of a wide range of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. BI-605906 selectively targets the ATP-binding site of IKKβ, thereby inhibiting its kinase activity and blocking the entire downstream signaling cascade.
Caption: Signaling pathway inhibited by BI-605906.
Quantitative Data Summary
While comprehensive in vivo studies with BI-605906 in mice are not extensively published, the available data provides a basis for experimental design.
| Parameter | Species | Value | Reference |
| In Vitro IC50 (IKKβ) | - | 50 nM | [1] |
| In Vitro EC50 (p-IκBα inhibition) | HeLa cells | 0.9 µM | [1] |
| In Vitro EC50 (ICAM-1 expression) | HeLa cells | 0.7 µM | [1] |
| Pharmacokinetics (IV) | Mouse | 1 mg/kg | [2] |
| Pharmacokinetics (PO) | Mouse | 10 mg/kg | [2] |
| Efficacious Dose | Rat (Collagen-Induced Arthritis) | 60 mg/kg | [1] |
Experimental Protocols
The following are generalized protocols for the administration of BI-605906 in common mouse models of inflammation. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Formulation of BI-605906 for In Vivo Administration
A common challenge in administering small molecule inhibitors in vivo is their solubility. The following formulation has been suggested for BI-605906:
-
Vehicle: A mixture of DMSO, PEG300, and saline.
-
Protocol:
-
Prepare a stock solution of BI-605906 in DMSO.
-
For administration, dilute the DMSO stock solution with PEG300 and mix thoroughly.
-
Add saline to the desired final concentration. A suggested ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
Note: The final concentration of DMSO should be kept low to avoid toxicity.
Administration in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD).
Experimental Workflow:
Caption: Workflow for DSS-induced colitis experiment.
Protocol:
-
Animals: 8-10 week old C57BL/6 mice are commonly used.
-
Acclimatization: House mice for at least one week prior to the start of the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment:
-
Route of Administration: Oral gavage or intraperitoneal (IP) injection are common routes.
-
Dosage: Based on available data, a starting dose of 10-30 mg/kg, administered daily, is recommended. This can be titrated up to 60 mg/kg based on efficacy and tolerance.
-
Control: A vehicle control group should be included.
-
Timing: Treatment can be initiated prophylactically (at the same time as DSS) or therapeutically (after the onset of clinical signs).
-
-
Monitoring:
-
Record body weight daily.
-
Calculate the Disease Activity Index (DAI) daily, which typically includes stool consistency and the presence of blood.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect colon tissue.
-
Measure colon length and weight.
-
Perform histological analysis to assess inflammation and tissue damage.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum.
-
Administration in a Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model for rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and inject intradermally.
-
-
Treatment:
-
Route of Administration: Oral gavage or IP injection.
-
Dosage: A dose of 60 mg/kg has been shown to be effective in a rat model of CIA and can be used as a starting point in mice.[1]
-
Timing: Treatment is typically initiated after the booster immunization or upon the first signs of arthritis.
-
-
Monitoring:
-
Visually score the severity of arthritis in the paws several times a week.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
Collect paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Conclusion
BI-605906 is a valuable research tool for investigating the role of the IKKβ/NF-κB pathway in inflammatory processes. The provided protocols offer a foundation for designing in vivo studies in mice. It is crucial for researchers to perform dose-response studies and carefully monitor for any potential toxicity to determine the optimal therapeutic window for their specific model and experimental conditions. Further research is needed to fully elucidate the therapeutic potential and detailed in vivo characteristics of BI-605906 in various murine disease models.
References
BI605906 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of BI605906, a selective inhibitor of IκB kinase β (IKKβ). The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro and cell-based assays.
This compound: Overview
This compound is a potent and selective, ATP-competitive inhibitor of IKKβ, a key kinase in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By inhibiting IKKβ, this compound blocks the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), thereby preventing the activation of NF-κB and the transcription of pro-inflammatory genes.[2][3][4] It has an IC50 value of 380 nM for IKKβ.[3][4][5][6] The compound is a valuable tool for studying the role of the NF-κB pathway in various physiological and pathological processes, including inflammation and cancer.[7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 432.51 g/mol | [1][3] |
| Formula | C₁₇H₂₂F₂N₄O₃S₂ | [1][6] |
| CAS Number | 960293-88-3 | [1][3] |
| Purity | ≥98% | [1] |
| Appearance | White to very dark gray powder | [1] |
Solubility Data
The solubility of this compound in various solvents is summarized below. It is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions.
| Solvent | Concentration | Remarks | Reference |
| DMSO | up to 100 mM | - | |
| DMSO | 50 mg/mL (115.60 mM) | Ultrasonic may be needed. Use newly opened DMSO as it is hygroscopic. | [5] |
| DMSO | 30 mg/mL | - | [6] |
| DMSO | 2 mg/mL | Clear solution | [1] |
| Acetonitrile | 1 mg/mL | - | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution.[5]
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (up to several months) or at -80°C for up to a year.[3][8] For short-term storage (days to weeks), 4°C is acceptable.[8]
Note: When preparing stock solutions, always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%), to avoid solvent-induced effects.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) in a CO₂ incubator at 37°C. A recommended starting concentration for cell-based assays is up to 10 µM.
-
Downstream Analysis: After the incubation period, the cells can be harvested and processed for various downstream analyses, such as:
-
Western blotting to assess the phosphorylation status of IκBα.
-
RT-qPCR to measure the expression of NF-κB target genes (e.g., IL-6, TNF-α).
-
ELISA to quantify the secretion of pro-inflammatory cytokines.
-
Cell viability assays (e.g., MTT, CellTiter-Glo).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for its use.
References
Application Notes and Protocols for BI605906 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[1][2] These application notes provide detailed protocols and treatment duration guidelines for the use of this compound in various in vitro assays.
Data Presentation: this compound Treatment Parameters
The following table summarizes the recommended concentrations and treatment durations for this compound in various in vitro experimental setups.
| Cell Type | Assay | This compound Concentration | Treatment Duration | Notes |
| Primary Mouse Embryonic Fibroblasts (MEFs) | Western Blot (p-IκBα, IκBα) | 10 µM | 1 hour pre-treatment | Followed by stimulation with TNF-α (10 ng/mL) for various time points.[3] |
| Primary Mouse Hepatocytes | Western Blot (IκBα degradation) | 10 µM | 3 hours | Co-treatment with TNF-α.[3] |
| Primary Mouse Hepatocytes | Cytokine Expression (CINC-1/CXCL1, CXCL2, IL-1β, IL-6) | 10 µM | 3 hours | Co-treatment with TNF-α.[3] |
| HeLa Cells | ICAM-1 Expression | EC50: 0.7 µM | Not specified | Demonstrates downstream target inhibition.[1] |
| HeLa Cells | IκBα Phosphorylation | EC50: 0.9 µM | Not specified | Demonstrates direct target engagement.[1] |
| Various Cancer Cell Lines (e.g., HCT116, MDA-MB-231) | Cell Viability (MTT/XTT Assay) | 1 - 20 µM (Dose-response recommended) | 24 - 72 hours | Optimal duration is cell line dependent.[4][5] |
| Various Cancer Cell Lines | Apoptosis Assay (Annexin V/PI Staining) | 1 - 20 µM (Dose-response recommended) | 24 - 48 hours | Time-course experiments are advised to capture early and late apoptotic events.[6] |
| Immune Cells (e.g., PBMCs, Macrophages) | Cytokine Secretion (ELISA) | 1 - 10 µM | 6 - 24 hours | Duration depends on the specific cytokine and cell type.[7][8] |
| Various Cell Lines | NF-κB Reporter Assay | 0.1 - 10 µM | 1 - 4 hours pre-treatment | Followed by stimulation with an NF-κB activator for 6-24 hours. |
| Various Cancer Cell Lines | Cell Cycle Analysis (Propidium Iodide Staining) | 1 - 10 µM | 24 - 72 hours | To assess effects on cell cycle progression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the NF-κB signaling pathway and a general experimental workflow for its application in in vitro studies.
Experimental Protocols
Western Blot for IκBα Phosphorylation and Degradation
This protocol is designed to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation and degradation.
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human or mouse TNF-α
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO). Incubate for 1-4 hours.
-
Stimulation: Add TNF-α (e.g., 10-20 ng/mL) to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cytokine Secretion (ELISA) Assay
This protocol quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages, PBMCs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LPS (Lipopolysaccharide) or other appropriate stimulus
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 48-well plate and allow them to adhere.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to induce cytokine production and incubate for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the cytokine concentration in each sample based on the standard curve.
Conclusion
This compound is a valuable tool for the in vitro investigation of the NF-κB signaling pathway in various biological contexts, including inflammation and cancer. The provided protocols and treatment guidelines serve as a starting point for experimental design. It is recommended that researchers optimize concentrations and treatment durations for their specific cell types and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Protocols [moorescancercenter.ucsd.edu]
- 4. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of endotoxin on cytokine production and cell dynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting IκBα Phosphorylation Inhibition by BI605906 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective IKKβ inhibitor, BI605906, to study the inhibition of IκBα phosphorylation in a cellular context using Western blotting. This method is critical for researchers investigating the NF-κB signaling pathway and for professionals in drug development assessing the efficacy of IKKβ inhibitors.
Introduction
The NF-κB (nuclear factor-kappa B) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 by the IκB kinase (IKK) complex, primarily IKKβ.[1][2][3][4] This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][5]
This compound is a potent and selective ATP-competitive inhibitor of IKKβ with an IC50 ranging from 50 to 380 nM.[6][7][8] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation.[7][9] This makes this compound a valuable tool for studying the NF-κB pathway and a potential therapeutic agent. Western blotting is a widely used and effective method to detect the phosphorylation status of IκBα and to quantify the inhibitory effect of compounds like this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of IκBα phosphorylation and the experimental workflow for its detection.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Caption: Western Blot workflow for detecting phosphorylated IκBα.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for RAW 264.7 murine macrophage cells, but can be adapted for other cell lines responsive to pro-inflammatory stimuli.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in serum-free media to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Aspirate the culture medium from the cells and replace it with the this compound-containing medium or vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Add the stimulus directly to the medium to achieve the desired final concentration (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α).
-
Incubate for the optimal time to induce IκBα phosphorylation, typically 15-30 minutes.[5] An unstimulated control group should be included.
-
Western Blot Protocol
-
Cell Lysis:
-
After stimulation, immediately place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per well onto a 10% or 12% SDS-polyacrylamide gel.[5] Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5]
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C in a wet transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[11] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[11]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-phospho-IκBα (Ser32) and mouse anti-total IκBα) in 5% BSA in TBST according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP and goat anti-mouse HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα signal for each sample.[11] A loading control such as β-actin or GAPDH should also be probed to ensure equal protein loading.
-
Data Presentation
The following tables provide representative quantitative data and recommended reagent concentrations for the Western blot protocol.
Table 1: Example Treatment Groups and Conditions
| Group | This compound Conc. (µM) | Stimulus (LPS, 1 µg/mL) | Incubation Time |
| 1 | 0 (Vehicle) | - | 30 min |
| 2 | 0 (Vehicle) | + | 30 min |
| 3 | 0.1 | + | 30 min |
| 4 | 1.0 | + | 30 min |
| 5 | 10.0 | + | 30 min |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Dilution | Incubation Time | Temperature |
| Blocking Buffer | 5% BSA in TBST | 1 hour | Room Temp. |
| Primary Antibody: p-IκBα (Ser32) | Manufacturer's Recommendation (e.g., 1:1000) | Overnight | 4°C |
| Primary Antibody: Total IκBα | Manufacturer's Recommendation (e.g., 1:1000) | Overnight | 4°C |
| Primary Antibody: Loading Control | Manufacturer's Recommendation (e.g., 1:5000) | 1 hour | Room Temp. |
| Secondary Antibody (HRP-conj.) | Manufacturer's Recommendation (e.g., 1:2000-1:10000) | 1 hour | Room Temp. |
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of this compound on IκBα phosphorylation. By carefully controlling experimental conditions and following the outlined steps, researchers can obtain reliable and quantifiable data on the efficacy of IKKβ inhibition. This is essential for advancing our understanding of NF-κB-mediated inflammation and for the development of novel anti-inflammatory therapeutics.
References
- 1. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-IkappaB alpha (Ser32) (14D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Activation of the Heterodimeric IκB Kinase α (IKKα)-IKKβ Complex Is Directional: IKKα Regulates IKKβ under Both Basal and Stimulated Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. medkoo.com [medkoo.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: BI605906 in Combination with Other Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1] The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in the pathogenesis of various diseases, including cancer and chronic inflammatory disorders. Consequently, targeting the IKKβ/NF-κB pathway presents a promising therapeutic strategy.
Preclinical evidence suggests that combining IKKβ inhibitors with other targeted therapies or conventional chemotherapy can lead to synergistic anti-tumor activity and overcome drug resistance.[2][3] This document provides an overview of the preclinical rationale and application of combining this compound, or other selective IKKβ inhibitors, with inhibitors targeting distinct signaling pathways. The provided protocols are based on published studies using selective IKKβ inhibitors and can be adapted for use with this compound.
Mechanism of Action: this compound and the NF-κB Pathway
This compound selectively inhibits the catalytic activity of IKKβ. In the canonical NF-κB pathway, IKKβ phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting IKKβ, this compound prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Combination Therapy Rationale and Preclinical Data
Combination with EGFR Inhibitors
Rationale: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. While EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) are used clinically, resistance often develops.[3] Studies have shown that EGFR inhibition can lead to the compensatory activation of the IKKβ/NF-κB pathway, contributing to therapeutic resistance.[3][4] Co-targeting both EGFR and IKKβ can therefore lead to a synergistic anti-tumor effect.[3]
Preclinical Data: A study by Pan et al. (2019) investigated the combination of the EGFR inhibitor gefitinib with a selective IKKβ inhibitor (CmpdA) in head and neck squamous cell carcinoma (HNSCC) cell lines.[3]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| SCC1 | Gefitinib | 5.2 ± 0.6 | |
| CmpdA | 3.8 ± 0.4 | ||
| Gefitinib + CmpdA | - | < 1 (Synergistic) | |
| SCC6 | Gefitinib | 6.1 ± 0.7 | |
| CmpdA | 4.5 ± 0.5 | ||
| Gefitinib + CmpdA | - | < 1 (Synergistic) |
Data adapted from Pan et al., Br J Cancer, 2019. CI values less than 1 indicate synergy.
References
- 1. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors | MDPI [mdpi.com]
- 3. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI605906 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI605906, a selective inhibitor of IκB kinase β (IKKβ), in cancer cell line research. The information compiled herein, including experimental protocols and data, is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of IKKβ, a key kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is constitutively activated in a wide variety of human cancers and plays a crucial role in promoting cell proliferation, survival, angiogenesis, and metastasis, as well as inducing resistance to chemotherapy and radiotherapy. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of IKKβ.[2] Its primary mechanism involves the suppression of IKKβ-mediated phosphorylation of IκBα, which is a critical step for the activation of the NF-κB pathway. This inhibition leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of its target genes involved in inflammation, cell survival, and proliferation. While highly selective for IKKβ, this compound has also been shown to inhibit the insulin-like growth factor 1 (IGF1) receptor at higher concentrations.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data on the IC50 for cell viability of this compound across a broad range of cancer cell lines is limited. The provided data is primarily from in vitro kinase assays and cellular assays in specific cell lines. Researchers are encouraged to determine the IC50 values for their specific cancer cell lines of interest.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions |
| IKKβ | 380 nM | 0.1 mM ATP[1] |
| IKKβ | 50 nM | Not specified[2] |
| IGF1 Receptor | 7.6 µM | Not specified[1] |
Table 2: Cellular Activity of this compound in HeLa Cells
| Cellular Effect | EC50 Value | Cell Line |
| Inhibition of IκBα phosphorylation | 0.9 µM | HeLa[2] |
| Inhibition of ICAM-1 expression | 0.7 µM | HeLa[2] |
Key Applications in Cancer Cell Lines
This compound is a valuable tool for investigating the role of the NF-κB pathway in cancer biology. Key applications include:
-
Inhibition of Cancer Cell Proliferation: By blocking the pro-survival and proliferative signals mediated by NF-κB, this compound is expected to inhibit the growth of various cancer cell lines. Studies have suggested its potential in KRAS-mutant lung cancer cells by reducing cell growth.
-
Induction of Apoptosis: Inhibition of the constitutively active NF-κB pathway can sensitize cancer cells to apoptosis. This compound can be used to study the induction of programmed cell death in cancer cells that are dependent on NF-κB signaling for survival.
-
Sensitization to Chemotherapy and Radiotherapy: Constitutive NF-κB activation is a known mechanism of resistance to conventional cancer therapies. This compound can be investigated as a potential sensitizing agent in combination with chemotherapy or radiation in various cancer cell lines.
-
Overcoming Drug Resistance: In some contexts, such as triple-negative breast cancer, this compound may have potential in overcoming resistance to other targeted therapies like EGFR inhibitors.
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for NF-κB Pathway Analysis
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of IκBα and other key proteins in the NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TNF-α (or other NF-κB activator)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to reach 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).
-
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
Application Notes and Protocols for BI605906 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI605906 is a potent and highly selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] Dysregulation of the NF-κB pathway is a hallmark of many autoimmune and inflammatory diseases, making IKKβ a compelling therapeutic target.[3] this compound serves as a valuable chemical probe for investigating the role of IKKβ in various disease models. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models relevant to autoimmune disease research.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of IKKβ.[1] By binding to the ATP pocket of IKKβ, it prevents the phosphorylation of IκBα, the primary substrate of IKKβ.[1] This inhibition blocks the subsequent ubiquitination and proteasomal degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those encoding cytokines and cell adhesion molecules.[4][5]
Data Presentation
In Vitro Activity of this compound
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 | IKKβ | 50 nM | Biochemical Assay | [1] |
| IKKβ | 380 nM (at 0.1 mM ATP) | Biochemical Assay | [2][4][5][6][7] | |
| IGF1 Receptor | 7.6 µM | Kinase Panel Screen | [2][4][5][6][7] | |
| GAK | 188 nM | Kinase Panel Screen | [2] | |
| AAK1 | 272 nM | Kinase Panel Screen | [2] | |
| IRAK3 | 921 nM | Kinase Panel Screen | [2] | |
| EC50 | IκBα Phosphorylation | 0.9 µM | HeLa Cells | [1][2] |
| ICAM-1 Expression | 0.7 µM | HeLa Cells | [1][2] |
In Vivo Activity of this compound
| Animal Model | Efficacy | Dose | Reference |
| Rat Collagen-Induced Arthritis (CIA) | Comparable to anti-TNFα standard etanercept | 60 mg/kg | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Experimental Protocols
In Vitro IKKβ Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro potency of this compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IκBα peptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the IKKβ enzyme and substrate to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Western Blot for IκBα Phosphorylation
This protocol details the assessment of this compound's effect on IκBα phosphorylation in a cellular context.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
TNF-α or other NF-κB stimulus
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα and anti-total IκBα)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated IκBα signal to the total IκBα signal.
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
This protocol outlines the use of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
Male Wistar or Lewis rats (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for immunization and dosing
-
Calipers for measuring paw thickness
Procedure:
-
Immunization:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
On day 0, immunize rats with an intradermal injection of the emulsion at the base of the tail.
-
On day 7, administer a booster injection of type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin dosing with this compound or vehicle once arthritis is established (typically around day 10-14 after the first immunization).
-
Administer this compound orally once or twice daily at the desired doses (e.g., a dose-ranging study including 60 mg/kg).
-
-
Assessment:
-
Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw thickness every 2-3 days using calipers.
-
Assign a clinical arthritis score to each paw based on a standardized scoring system.
-
At the end of the study, collect tissues for histology and biomarker analysis.
-
Caption: Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.
Concluding Remarks
This compound is a valuable tool for elucidating the role of IKKβ in autoimmune and inflammatory diseases. The protocols provided here offer a framework for investigating the in vitro and in vivo effects of this selective inhibitor. Researchers should optimize these protocols for their specific experimental systems and adhere to all relevant safety and animal welfare guidelines. A negative control compound, BI-5026, which is structurally similar to this compound but inactive against IKKβ, is recommended for use in parallel to ensure that the observed effects are specific to IKKβ inhibition.
References
- 1. chondrex.com [chondrex.com]
- 2. eubopen.org [eubopen.org]
- 3. Frontiers | Molecular Characterization and Expression Analysis of Intercellular Adhesion Molecule-1 (ICAM-1) Genes in Rainbow Trout (Oncorhynchus mykiss) in Response to Viral, Bacterial and Parasitic Challenge [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BI605906 & IκBα Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the IKKβ inhibitor, BI605906. Specifically, this guide addresses scenarios where this compound does not appear to inhibit the phosphorylation of IκBα, a key downstream target.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit IKKβ, but I am not seeing a decrease in IκBα phosphorylation. Is the inhibitor not working?
A1: While this compound is a potent and selective IKKβ inhibitor, several factors can lead to a lack of observable efficacy in cellular assays.[1][2][3] The most common issues are related to experimental conditions rather than a failure of the compound itself. This guide will walk you through potential causes and solutions, from verifying compound concentration to considering the specific cellular context of your experiment.
Q2: What is the expected potency of this compound in biochemical versus cellular assays?
A2: There is a significant difference between the biochemical potency (IC50) and the concentration required for a cellular effect (EC50). The biochemical IC50 for this compound against the IKKβ enzyme is approximately 50 nM.[1] However, in a cellular context, such as inhibiting IκBα phosphorylation in HeLa cells, the EC50 is around 0.9 µM (or 900 nM).[1][4] It is critical to use a concentration appropriate for a cellular-based assay, which is substantially higher than the biochemical IC50.
Q3: Does this compound have known off-target effects that could complicate my results?
A3: this compound is highly selective for IKKβ.[1] However, at higher concentrations (10 µM), it can inhibit other kinases, including GAK, AAK1, and IRAK3.[1][4] While these are not typically involved in the canonical NF-κB pathway, it is important to be aware of them, especially if using very high concentrations of the inhibitor. Using the recommended cellular concentration range (up to 5 µM) and a negative control should help mitigate concerns about off-target effects.[4]
Q4: Is there a recommended negative control for this compound experiments?
A4: Yes, the compound BI-5026 is a close structural analog of this compound that is inactive against IKKβ (IC50 > 10 µM).[1][4] Using BI-5026 in parallel with this compound is highly recommended to confirm that the observed effects are due to specific IKKβ inhibition and not other factors.
Troubleshooting Guide: No Inhibition of IκBα Phosphorylation
If you are not observing the expected inhibition of phospho-IκBα, follow this step-by-step troubleshooting guide.
Caption: A logical workflow for troubleshooting experiments where this compound fails to inhibit IκBα phosphorylation.
Data Presentation
The following tables summarize the key quantitative data for this compound to aid in experimental design.
Table 1: Potency of this compound
| Parameter | Target/System | Value | Reference |
| Biochemical IC50 | IKKβ enzyme | 50 nM | [1] |
| Cellular EC50 | Inhibition of p-IκBα (HeLa cells) | 0.9 µM | [1][4] |
| Cellular EC50 | Inhibition of ICAM-1 (HeLa cells) | 0.7 µM | [1][4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Inhibition at 10 µM | IC50 | Reference |
| IKKβ | N/A | 50 nM | [1] |
| IKKα | < 50% | > 10 µM | [1] |
| GAK | 93% | 188 nM | [1][4] |
| AAK1 | 87% | 272 nM | [1][4] |
| IRAK3 | 76% | 921 nM | [1][4] |
| IGF1 Receptor | N/A | 7.6 µM | [2][3] |
Signaling Pathway and Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of IKKβ.[1] IKKβ is a critical kinase in the canonical NF-κB signaling pathway. Upon stimulation by agents like TNFα, IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound blocks this cascade by preventing IKKβ from phosphorylating IκBα.
References
Optimizing BI605906 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BI605906 for accurate IC50 determination. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and reversible ATP-competitive inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta)[1]. IKKβ is a key kinase in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. By inhibiting IKKβ, this compound blocks the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This prevents the activation of NF-κB and the transcription of downstream pro-inflammatory genes[1][2].
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for IKKβ can vary depending on the assay conditions, particularly the ATP concentration. Reported values include:
| Assay Type | ATP Concentration | IC50 (IKKβ) | Reference |
| Biochemical Assay | 0.1 mM | 380 nM | [1][3] |
| Biochemical Assay | Not Specified | 50 nM | |
| Cellular Assay (p-IκBα) | N/A | 0.9 µM | [4] |
| Cellular Assay (ICAM-1) | N/A | 0.7 µM |
It is important to note that IC50 values can differ between biochemical (cell-free) and cellular assays due to factors like cell permeability, off-target effects, and intracellular ATP concentrations[5].
Q3: Does this compound have known off-targets?
Yes, this compound has been profiled against a large panel of kinases. While it is highly selective for IKKβ, it has been shown to inhibit the insulin-like growth factor 1 (IGF1) receptor with an IC50 of 7.6 μM[1][3]. At a concentration of 10 µM, it has also been observed to inhibit GAK, AAK1, and IRAK3 by more than 50%. A structurally similar but inactive compound, BI-5026, is available as a negative control to help differentiate on-target from off-target effects.
Q4: What is the recommended starting concentration range for an IC50 determination experiment?
Based on the reported cellular IC50 values (0.7-0.9 µM), a sensible starting point for a dose-response curve would be to span a range of concentrations from low nanomolar to low micromolar. A typical 8-point dilution series could start from 10 µM and go down to 1 nM. It is recommended to use a concentration up to 5 µM in cellular assays[6].
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure all experimental parameters are kept consistent across experiments. This includes cell density, passage number, serum concentration in the media, and incubation times[7]. Variations in these factors can significantly impact cellular response to the inhibitor.
-
-
Possible Cause: Reagent quality and stability.
-
Possible Cause: Differences in assay protocols between labs.
-
Solution: Be aware that comparing IC50 values from different laboratories can be challenging due to variations in protocols, reagents, and cell lines[8]. When possible, use standardized protocols.
-
Issue 2: The dose-response curve does not reach 100% inhibition at high concentrations.
-
Possible Cause: Solubility issues with this compound at high concentrations.
-
Solution: Check the solubility of this compound in your assay medium. If precipitation is observed at higher concentrations, this can lead to an underestimation of the true IC50. Consider using a different solvent or adjusting the formulation if solubility is a problem[3].
-
-
Possible Cause: Presence of contaminating or competing substances.
-
Solution: Ensure the purity of your reagents and cell culture medium. Contaminants could interfere with the assay and affect the maximal inhibition level[7].
-
-
Possible Cause: High target protein turnover.
-
Solution: In cellular assays, if the target protein has a high turnover rate, newly synthesized protein may not be inhibited, leading to a plateau below full inhibition[7]. This is an inherent biological factor to consider in your data interpretation.
-
Issue 3: Discrepancy between biochemical and cellular IC50 values.
-
Possible Cause: Cell permeability and drug efflux.
-
Solution: A higher IC50 in cellular assays compared to biochemical assays is common and can be due to poor cell membrane permeability of the compound or active removal by efflux pumps. This is a key aspect of drug discovery and highlights the importance of cell-based assays[5].
-
-
Possible Cause: Intracellular ATP concentration.
-
Solution: this compound is an ATP-competitive inhibitor. Cellular ATP concentrations are typically much higher than those used in biochemical assays. This competition can lead to a rightward shift in the IC50 curve in a cellular context[9].
-
-
Possible Cause: Off-target effects in a cellular environment.
-
Solution: The complex intracellular environment can lead to off-target effects that may influence the observed cellular phenotype and IC50 value[10]. Utilizing the negative control BI-5026 can help to dissect these effects.
-
Experimental Protocols
Biochemical IKKβ Kinase Assay (Radiometric)
This protocol describes a method to determine the IC50 of this compound against purified IKKβ in a cell-free system.
Materials:
-
Purified active IKKβ enzyme
-
IKKβ substrate peptide (e.g., a peptide containing the IκBα phosphorylation site)
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase assay buffer. The final concentration range should span at least 3-4 orders of magnitude around the expected IC50 (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the assay buffer, IKKβ enzyme, and the substrate peptide.
-
Initiate Reaction: Add the diluted this compound or DMSO control to the corresponding wells. Pre-incubate for 10-15 minutes at room temperature.
-
Start Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse with acetone (B3395972) and let it air dry.
-
Measure Radioactivity: Place the washed paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for NF-κB Activation (MTT Proliferation Assay)
This protocol outlines a method to determine the IC50 of this compound on the proliferation of cells where NF-κB signaling is a key driver of survival.
Materials:
-
Cell line with constitutively active NF-κB signaling (e.g., certain lymphoma or myeloma cell lines) or cells stimulated with TNFα.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight if they are adherent cells[11].
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the cell culture medium.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well according to the manufacturer's instructions (typically 10-20 µL) and incubate for an additional 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKKβ.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for inconsistent IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eubopen.org [eubopen.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
BI605906 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BI605906, a potent and selective IKKβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical probe and a highly selective, reversible, ATP-competitive inhibitor of IκB kinase subunit beta (IKKβ), also known as IKK2.[1][2] IKKβ is a crucial serine/threonine kinase that acts as the immediate upstream activator of NF-κB-mediated transcription. This pathway is a key convergence point for multiple inflammatory signaling cascades.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for IKKβ, it has been shown to interact with a small number of other kinases and non-kinase proteins. The primary off-target kinases identified are Cyclin G-associated kinase (GAK), AP2-associated kinase 1 (AAK1), and Interleukin-1 receptor-associated kinase 3 (IRAK3).[1][3] It has also been observed to have some activity against Phosphodiesterase 3A (PDE3A) and the Insulin-like growth factor 1 (IGF1) receptor.[3][4][5][6][7] Additionally, screening against a panel of G protein-coupled receptors (GPCRs) showed some inhibition of D2 and D3 dopamine (B1211576) receptors and the peripheral benzodiazepine (B76468) receptor (PBR/GABA).[1]
Q3: Is there a negative control available for this compound?
A3: Yes, BI-5026 is a structurally similar compound that is inactive against IKKβ (IC50 > 10 µM) and can be used as a negative control in experiments to help distinguish on-target from off-target effects.[1][2][3]
Q4: What is the recommended concentration of this compound for cell-based assays?
A4: It is recommended to use this compound at concentrations up to 5 µM in cell-based assays.[3] To rigorously assess off-target effects, it is advisable to use the inactive control (BI-5026) in parallel and consider orthogonal probes for the identified off-targets, such as SGC-GAK-1 and SGC-AAK1-1.[3]
Troubleshooting Guide
Issue 1: I am observing effects in my experiment that are inconsistent with IKKβ inhibition.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Compare your unexpected phenotype with the known off-targets of this compound (GAK, AAK1, IRAK3, PDE3A, IGF1R).
-
Use Negative Control: Repeat the experiment including the negative control compound, BI-5026. If the effect persists with this compound but not with BI-5026, it is more likely to be an on-target effect. If both compounds produce the effect, it is likely an artifact or an off-target effect of the chemical scaffold.
-
Orthogonal Probes: If you suspect involvement of GAK or AAK1, use specific inhibitors for these kinases to see if they replicate the observed phenotype.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. Off-target effects may occur at higher concentrations. Compare the EC50 for your observed effect with the known EC50 for IKKβ inhibition (e.g., inhibition of p-IκBα).
-
Issue 2: My results with this compound are not reproducible.
-
Possible Cause: Issues with compound stability or handling.
-
Troubleshooting Steps:
-
Storage: this compound should be stored as a dry powder or as DMSO stock solutions (up to 10 mM) at -20°C.[3]
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for DMSO stock solutions to one or two. For extended use, aliquot the stock solution.[3]
-
Stock Solution Age: It is recommended to test the activity of DMSO stocks that are older than 3-6 months before use.[3]
-
Solubility: Ensure that this compound is fully dissolved in your experimental media.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| IKKβ (IKBKB) | 49 | Biochemical Assay | [3] |
| IKKβ (IKBKB) | 50 | Reversible ATP competitive | [1][2] |
| IKKβ (IKBKB) | 380 | Assayed at 0.1 mM ATP | [4][5][6][8] |
| GAK | 188 | Dose-response measurement | [3] |
| AAK1 | 272 | Dose-response measurement | [3] |
| IRAK3 | 921 | Dose-response measurement | [3] |
| IGF1 Receptor | 7600 | Kinase Panel Screen | [4][5][6][7] |
Table 2: Cellular Potency and Off-Target Engagement of this compound
| Cellular Effect | EC50 (µM) | Cell Line | Reference |
| Inhibition of p-IκBα | 0.9 | HeLa | [1][2][3] |
| Inhibition of ICAM-1 expression | 0.7 | HeLa | [1][2][3] |
| Off-Target Cellular Engagement (NanoBRET) | IC50 (µM) | ||
| GAK | 6.5 | [3] | |
| AAK1 | 7.0 | [3] | |
| IRAK3 | > 20 | [3] |
Table 3: Other Off-Target Activities of this compound
| Target | Effect | Concentration | Reference |
| PDE3A | 31% of Control | 10 µM | [3] |
| D2 Receptor | 70% Inhibition | 10 µM | [1] |
| D3 Receptor | 52% Inhibition | 10 µM | [1] |
| GABA/PBR | 52% Inhibition | 10 µM | [1] |
Signaling Pathways and Experimental Workflows
Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Experimental Protocols
Protocol 1: Cellular Assay for On-Target IKKβ Engagement - Inhibition of IκBα Phosphorylation
This protocol describes how to assess the on-target engagement of this compound by measuring the inhibition of IκBα phosphorylation in HeLa cells.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and BI-5026 (negative control) dissolved in DMSO
-
TNFα (or other suitable stimulus)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or BI-5026 (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control. Calculate the EC50 value for this compound.
Protocol 2: Representative Biochemical Kinase Assay for Off-Target Activity (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of this compound against its known kinase off-targets (GAK, AAK1, IRAK3) using the ADP-Glo™ Kinase Assay. This is a luminescent assay that measures ADP production.[1][4][8][9]
Materials:
-
Recombinant kinase (e.g., GAK, AAK1, or IRAK3)
-
Kinase-specific substrate and cofactors
-
Kinase buffer
-
ATP
-
This compound (and other control inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase reaction components: kinase buffer, substrate, and the specific recombinant kinase.
-
Add this compound at various concentrations (e.g., a 10-point serial dilution). Include no-inhibitor (positive control) and no-enzyme (background) controls.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL for a 384-well plate.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin for detection.
-
Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Representative Phosphodiesterase (PDE) Assay for Off-Target Activity
This protocol outlines a general method to test for this compound's inhibitory effect on PDE3A, based on a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE3A
-
Assay buffer (e.g., Tris-HCl based)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
This compound and a known PDE3A inhibitor (e.g., Cilostamide) as a positive control
-
Binding agent that specifically binds to the linearized substrate (e.g., IMAP beads or similar)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dispensing: Add this compound at various concentrations to the wells of the assay plate. Include DMSO vehicle (negative control) and Cilostamide (positive control).
-
Enzyme Addition: Add recombinant PDE3A to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at room temperature.
-
Reaction Termination and Detection: Add the binding agent solution to stop the reaction. This agent will bind to the hydrolyzed substrate, causing an increase in fluorescence polarization.
-
Signal Reading: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. promega.com [promega.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BI 605906 | IκB Kinase | Tocris Bioscience [tocris.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
BI605906 stability in cell culture media
Welcome to the technical support center for BI605906. This guide provides essential information for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments, with a specific focus on its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ), with an IC50 value of approximately 380 nM.[1][2][3] IKKβ is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB complex sequestered in the cytoplasm and prevents the transcription of pro-inflammatory genes.[4][5][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of this compound stock solutions are crucial for maintaining its activity and ensuring reproducible experimental results.
-
Dissolution : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[1] It is important to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] Gentle warming or sonication can aid in complete dissolution.[1]
-
Storage :
-
Powder : The solid form of this compound should be stored at -20°C, where it is stable for at least three years.[1][2]
-
Stock Solutions : Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C for up to one month or at -80°C for up to one year.[1][2]
-
Q3: What is the stability of this compound in cell culture media?
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell type and the experimental endpoint. However, published studies have shown effective inhibition of the NF-κB pathway at concentrations up to 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for such an experiment could be from 0.1 µM to 10 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The aqueous solubility of this compound may be exceeded. The final DMSO concentration in the media might be too low to maintain solubility. | Ensure the final DMSO concentration in your cell culture media is kept constant across all conditions (typically ≤ 0.5%) and is non-toxic to your cells. Prepare intermediate dilutions of your stock solution in media before adding to the final culture volume. Avoid shock dilution by adding the compound to the media dropwise while vortexing gently. |
| Inconsistent or No Biological Effect | The compound may have degraded due to improper storage or instability in the experimental conditions. The concentration used may be too low for the specific cell line. | Always use freshly thawed aliquots of your stock solution. For long-duration experiments (>24 hours), consider replenishing the media with fresh compound. Perform a dose-response curve to ensure you are using an effective concentration. Verify the activity of your this compound stock by testing it in a well-established positive control assay. |
| Cell Toxicity Observed | The concentration of this compound used is too high for the specific cell line. The final DMSO concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and DMSO for your cells. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Variability Between Experiments | Inconsistent preparation of stock or working solutions. Instability of the compound in cell culture media over the course of the experiment. | Strictly adhere to the recommended storage and handling procedures. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. If instability is suspected, perform a stability assessment as outlined in the experimental protocols section. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for LC-MS)
-
Internal standard (a stable compound with similar properties to this compound)
-
Sterile microcentrifuge tubes or 96-well plates
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate and incubate them under your standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be processed immediately after preparation.
-
Sample Processing:
-
To 100 µL of your sample, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis: Analyze the samples to quantify the amount of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C (Hypothetical Data)
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 | 98 |
| 4 | 95 | 97 | 94 | 96 |
| 8 | 90 | 94 | 88 | 92 |
| 24 | 75 | 85 | 70 | 82 |
| 48 | 55 | 70 | 50 | 65 |
| 72 | 40 | 60 | 35 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the canonical NF-κB signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 5. IKKβ and the Phosphorylation of IkBα – Inflammation's Role in Obesity [sites.tufts.edu]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
BI-605906 In Vivo Efficacy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BI-605906 in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help optimize the efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-605906?
A1: BI-605906 is a potent and selective inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta).[1][2][3] IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, BI-605906 prevents the phosphorylation of IκBα, which in turn blocks the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB.[1][4] This leads to a reduction in the expression of pro-inflammatory cytokines and other NF-κB target genes.[1][4]
Q2: What is the in vitro potency of BI-605906?
A2: The inhibitory concentration (IC50) of BI-605906 can vary slightly depending on the assay conditions, particularly the ATP concentration. Published values are summarized in the table below.
| Target | IC50 | Assay Conditions |
| IKKβ | 50 nM | Not specified |
| IKKβ | 380 nM | 0.1 mM ATP |
| IGF1 Receptor | 7.6 µM | Not specified |
Q3: How selective is BI-605906?
A3: BI-605906 is a highly selective inhibitor for IKKβ.[3] In a broad kinase panel screening of over 100 kinases, the primary off-target hit was the insulin-like growth factor 1 (IGF1) receptor, but at a significantly higher concentration than for IKKβ.[1][2][5] Another screening identified GAK, AAK1, and IRAK3 as potential off-target hits at concentrations well above the IC50 for IKKβ.[3][6]
Q4: Is there a recommended negative control for experiments with BI-605906?
A4: Yes, BI-5026 is a close structural analog of BI-605906 that is inactive against IKKβ (IC50 > 10 µM) and can be used as a negative control in your experiments to distinguish on-target from off-target effects.[3][6]
Q5: What are the recommended storage conditions for BI-605906?
A5: For long-term storage, BI-605906 should be stored as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting In Vivo Efficacy Issues
This guide addresses common challenges researchers may face when BI-605906 does not perform as expected in vivo.
Q1: I am observing lower than expected efficacy in my animal model. What are the potential causes and solutions?
A1: Suboptimal in vivo efficacy can stem from several factors related to formulation, administration, and the experimental model itself.
Troubleshooting Workflow for Suboptimal In Vivo Efficacy
Caption: A stepwise approach to troubleshooting poor in vivo efficacy.
-
Problem: Poor Bioavailability due to Formulation
-
Solution: Ensure BI-605906 is fully solubilized. Visual inspection for precipitation before and after dilution into the final dosing vehicle is critical. If the compound is precipitating, consider adjusting the formulation. For challenging compounds, advanced formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions may be necessary.[7] Refer to the In Vivo Formulation Protocol below for a standard starting point.
-
-
Problem: Insufficient Target Engagement
-
Solution: The administered dose may not be achieving a sufficient concentration at the target site to inhibit IKKβ effectively. Conduct a pilot pharmacokinetic (PK) study to measure the concentration of BI-605906 in plasma and, if possible, in the target tissue over time. Correlate these findings with a pharmacodynamic (PD) marker, such as the level of phosphorylated IκBα in peripheral blood mononuclear cells (PBMCs) or tissue samples, to confirm target engagement.
-
-
Problem: Suboptimal Dosing or Schedule
-
Solution: If PK/PD data suggests rapid clearance or insufficient exposure, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD).[8] Additionally, the dosing frequency may need to be increased to maintain therapeutic concentrations of the inhibitor.
-
-
Problem: Model-Specific Issues
-
Solution: The chosen animal model may not be highly dependent on the NF-κB pathway, or it may have developed resistance. Confirm the relevance of the IKKβ/NF-κB pathway in your specific disease model through literature review or preliminary in vitro experiments.
-
Q2: I'm observing signs of toxicity in my animals. How can I mitigate this?
A2: Toxicity can be related to on-target effects (inhibition of IKKβ in non-target tissues) or off-target effects.
| Mitigation Strategy | Description |
| Reduce Dose | This is the most straightforward approach. Lower the dose to a level that is still efficacious but better tolerated. |
| Adjust Schedule | Increase the interval between doses to allow for animal recovery. |
| Refine Formulation | Some formulation vehicles can cause toxicity. Ensure you are running a vehicle-only control group to rule this out. |
| Confirm Off-Target Effects | If toxicity persists at doses expected to be specific for IKKβ, consider potential off-target effects (e.g., on the IGF1 receptor).[1][2] Using the negative control, BI-5026, can help elucidate if the toxicity is mechanism-based. |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol provides a method for preparing BI-605906 for intraperitoneal (IP) or oral (PO) administration.
-
Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of BI-605906 in 100% DMSO.[2] Ensure the powder is completely dissolved.
-
Prepare Vehicle: The final vehicle will be a mix of PEG300, Tween-80, and Saline.
-
Formulation Steps: For a final concentration of 1.25 mg/mL, follow the sequential addition steps below, ensuring the solution is mixed thoroughly after each addition.[2]
-
Add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Add 50 µL of Tween-80 to the mixture.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Final Checks: The final solution should be clear. Prepare this working solution fresh on the day of use.[2]
Protocol 2: General In Vivo Efficacy Study Workflow
This protocol outlines a typical workflow for assessing the efficacy of BI-605906 in a tumor xenograft model.
Workflow for In Vivo Efficacy Study
Caption: A standard workflow for an in vivo xenograft efficacy study.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle, BI-605906, BI-5026 negative control).
-
Treatment Administration: Administer BI-605906 and controls according to the predetermined dose and schedule (e.g., 60 mg/kg, daily, via IP injection).[3]
-
Monitoring: Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week). Body weight loss is a key indicator of toxicity.[8]
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Analysis: At the endpoint, collect tumors and other tissues for pharmacodynamic and biomarker analysis. Analyze tumor growth inhibition to determine efficacy.
Signaling Pathway
BI-605906 Inhibition of the Canonical NF-κB Pathway
References
Technical Support Center: BI-605906 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential toxicity of BI-605906 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BI-605906 and what is its primary mechanism of action?
A1: BI-605906 is a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] By inhibiting IKKβ, BI-605906 prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB complex sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory and other target genes.[1]
Q2: What are the known off-target effects of BI-605906?
A2: While BI-605906 is highly selective for IKKβ, it has been shown to inhibit the insulin-like growth factor 1 (IGF1) receptor at higher concentrations (IC50 = 7.6 μM).[1][2][3] Kinome screening has also identified GAK, AAK1, and IRAK3 as potential off-target kinases at a concentration of 10 µM.[4] It is crucial to consider these off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.
Q3: Is BI-605906 toxic to primary cells?
A3: The toxicity of BI-605906 in primary cells appears to be cell-type and concentration-dependent. Studies have shown that a concentration of 10 μM has been used in primary mouse hepatocytes and mouse embryonic fibroblasts (MEFs) without apparent short-term toxicity.[3] Another IKKβ inhibitor, CABA, showed no effect on the viability of primary hepatocytes or Kupffer cells at concentrations up to 30 μM. However, long-term inhibition of IKKβ has been associated with the induction of apoptosis in some normal epithelial and cardiac cells.[3] Therefore, it is essential to determine the cytotoxic concentration of BI-605906 for each specific primary cell type and experimental duration.
Q4: What are the typical working concentrations of BI-605906 in primary cell culture?
A4: Based on available literature, a concentration of 10 μM has been effectively used in primary mouse hepatocytes and MEFs to inhibit NF-κB signaling without causing immediate cytotoxicity.[3] However, the optimal non-toxic working concentration should be determined empirically for each primary cell type and experimental setup. A good starting point is to perform a dose-response curve to identify a concentration that effectively inhibits IKKβ without significantly impacting cell viability.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity or unexpected cell death observed after treatment with BI-605906.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor concentration is too high. | 1. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM).2. Use a concentration for your experiments that is well below the CC50 but still effectively inhibits IKKβ. | Identification of a therapeutic window where IKKβ is inhibited with minimal cytotoxicity. |
| Solvent (DMSO) toxicity. | 1. Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).2. Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor). | Determination if the observed toxicity is due to the solvent rather than BI-605906. |
| Off-target effects. | 1. Review the known off-target profile of BI-605906 (e.g., IGF1R, GAK, AAK1, IRAK3).2. If possible, use a structurally different IKKβ inhibitor to see if the cytotoxic phenotype is recapitulated.3. Assess the phosphorylation status of key survival kinases (e.g., Akt, ERK) to check for unintended pathway modulation. | Clarification of whether the toxicity is due to inhibition of IKKβ (on-target) or another kinase (off-target). |
| Poor primary cell health. | 1. Ensure primary cells are of high viability and in a healthy state before starting the experiment.2. Use freshly isolated cells when possible and handle them gently to minimize stress. | Reduced baseline cell death and more reliable experimental results. |
| Long-term exposure effects. | 1. For experiments longer than 48-72 hours, consider the possibility of cumulative toxicity.2. Perform time-course experiments to assess when toxicity begins to manifest. | Understanding the kinetics of BI-605906-induced toxicity and optimizing treatment duration. |
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variability in primary cell populations. | 1. If possible, use primary cells from the same donor or lot for a set of experiments.2. Consider pooling cells from multiple donors to average out biological variability. | Increased consistency and reproducibility of results. |
| Inhibitor instability in culture medium. | 1. Prepare fresh dilutions of BI-605906 from a frozen stock for each experiment.2. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. | Consistent effective concentration of the inhibitor throughout the experiment. |
| Assay-specific artifacts. | 1. For MTT assays, ensure the formazan (B1609692) crystals are fully solubilized and that the inhibitor itself does not interfere with the absorbance reading.2. For LDH assays, ensure that the cell lysis for the maximum LDH release control is complete. | Accurate and reliable measurement of cell viability. |
Quantitative Data
Specific cytotoxic concentrations (e.g., CC50) for BI-605906 are not widely reported across a variety of primary cell types. The available data primarily indicates concentrations at which no significant toxicity was observed in specific experimental contexts. It is highly recommended that researchers perform their own dose-response cytotoxicity assays to determine the appropriate working concentrations for their specific primary cell model.
| Inhibitor | Cell Type | Concentration | Observed Effect on Viability | Reference |
| BI-605906 | Primary Mouse Hepatocytes | 10 µM | Not specified, but used in functional assays implying low toxicity. | [3] |
| BI-605906 | Primary Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Not specified, but used in functional assays implying low toxicity. | |
| CABA (another IKKβ inhibitor) | Primary Hepatocytes | Up to 30 µM | No effect on viability. | |
| CABA (another IKKβ inhibitor) | Primary Kupffer Cells | Up to 30 µM | No effect on viability. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[4][5][6][7]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
BI-605906
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare serial dilutions of BI-605906 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of BI-605906. Include a vehicle-only control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
Principle: The lactate (B86563) dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity and necrosis.[1][2][8][9][10]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
BI-605906
-
DMSO (vehicle)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Commercially available LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, based on the absorbance values of the experimental samples, spontaneous release, and maximum release controls.
Protocol 3: Assessment of Apoptosis using Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) is a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[5][11][12][13]
Materials:
-
Primary cells of interest
-
BI-605906
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary cells in culture with BI-605906 at the desired concentrations for the specified time. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain cell integrity.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: BI-605906 inhibits IKKβ, preventing NF-κB activation.
Caption: Experimental workflow for assessing BI-605906 cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity with BI-605906.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Technical Support Center: BI605906 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with the IKKβ inhibitor, BI605906.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weaker than expected inhibition of NF-κB signaling with this compound?
A1: Several factors could contribute to a weaker-than-expected effect. Firstly, the reported potency of this compound can vary depending on the experimental conditions. While one source indicates an IC50 of 50 nM, another reports an IC50 of 380 nM when assayed at a higher ATP concentration (0.1 mM).[1][2] This highlights the ATP-competitive nature of the inhibitor. Ensure your assay conditions, particularly ATP concentration, are considered when determining the optimal working concentration of this compound. Secondly, cellular permeability and efflux pumps can influence the intracellular concentration of the inhibitor. It is also crucial to confirm that the stimulation of the NF-κB pathway in your specific cell type is indeed IKKβ-dependent.
Q2: I'm seeing effects in my experiment that don't seem to be related to NF-κB signaling. What could be the cause?
A2: While this compound is a highly selective IKKβ inhibitor, it has been shown to have off-target activity against a small number of other kinases at higher concentrations.[1][3] Specifically, at a concentration of 10 µM, significant inhibition of GAK (93%), AAK1 (87%), and IRAK3 (76%) has been observed.[1][3] Additionally, the insulin-like growth factor 1 (IGF1) receptor is inhibited with an IC50 of 7.6 μM.[2][4] If you are using high concentrations of this compound, these off-target effects could be responsible for the observed phenotype. It is recommended to use the lowest effective concentration and to utilize the structurally similar but inactive negative control, BI-5026, to differentiate between on-target and off-target effects.[1]
Q3: My results with this compound are inconsistent between experiments. What are the potential sources of this variability?
A3: Inconsistent results can arise from several factors related to compound handling and experimental setup. This compound is a reversible inhibitor, meaning its binding to IKKβ is not permanent.[5] Inconsistent washing steps or variations in incubation times could therefore lead to variable results. Furthermore, ensure that your stock solutions of this compound are prepared and stored correctly to avoid degradation. It is also good practice to perform a dose-response curve in your specific experimental system to determine the optimal and consistent working concentration.
Q4: Is there a negative control I can use for my this compound experiments?
A4: Yes, a close structural analog of this compound, named BI-5026, is available and serves as an excellent negative control.[1] BI-5026 is inactive against IKKβ and its isoforms IKKα/γ (IC50 > 10 µM).[1] Using BI-5026 in parallel with this compound can help to confirm that the observed effects are due to the specific inhibition of IKKβ and not due to off-target effects or compound-specific artifacts.
Troubleshooting Guides
Issue 1: Higher than expected IC50/EC50 values for IKKβ inhibition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High ATP concentration in the assay | Lower the ATP concentration in your biochemical assay, if possible. For cell-based assays, be aware that intracellular ATP levels are typically high. | The apparent potency of this compound should increase (lower IC50/EC50). |
| Cellular permeability issues | Increase the incubation time with this compound to allow for sufficient cellular uptake. | A time-dependent increase in the inhibitory effect should be observed. |
| Compound degradation | Prepare fresh stock solutions of this compound and store them protected from light and at the recommended temperature. | Consistent and expected potency should be restored. |
| Cell type specific differences | Perform a dose-response experiment in your specific cell line to determine the empirical EC50. | You will establish the effective concentration for your experimental system. |
Issue 2: Off-target effects observed at higher concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of GAK, AAK1, IRAK3, or IGF1R | Use the lowest effective concentration of this compound that inhibits IKKβ without significantly affecting off-target kinases. | The off-target effects should be minimized or eliminated, while the on-target IKKβ inhibition is maintained. |
| Non-specific compound effects | Include the negative control compound, BI-5026, in your experiments at the same concentration as this compound. | The phenotype observed with this compound should not be present in the BI-5026 treated group. |
| Activation of linked pathways by retroactivity | Consider the possibility that inhibiting a downstream kinase can have upstream effects on other pathways.[6] | This is a complex biological phenomenon that may require further investigation using other inhibitors or genetic approaches. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 / % Inhibition | Assay Conditions | Reference |
| IKKβ | 50 nM | - | [1] |
| IKKβ | 380 nM | 0.1 mM ATP | [2][4] |
| GAK | 93% inhibition | at 10 µM | [1] |
| AAK1 | 87% inhibition | at 10 µM | [1] |
| IRAK3 | 76% inhibition | at 10 µM | [1] |
| IGF1 Receptor | 7.6 µM | - | [2][4] |
| IKKα/γ | > 10 µM | - | [1] |
Table 2: Cellular Activity of this compound
| Assay | EC50 | Cell Line | Reference |
| Phosphorylation of IκBα | 0.9 µM | HeLa | [1] |
| Expression of ICAM-1 | 0.7 µM | HeLa | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IκBα Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. The next day, pre-incubate the cells with varying concentrations of this compound or BI-5026 for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNFα) for a predetermined amount of time (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-IκBα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total IκBα or β-actin).
Visualizations
Caption: this compound inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming BI-605906 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the cellular target engagement of BI-605906, a selective inhibitor of IκB kinase subunit beta (IKKβ).
Overview of BI-605906 and Target Engagement
BI-605906 is a potent and selective, ATP-competitive inhibitor of IKKβ (also known as IKK2)[1][2][3]. IKKβ is a critical kinase in the canonical NF-κB signaling pathway. It acts by phosphorylating the inhibitor of κBα (IκBα), which marks IκBα for ubiquitination and subsequent proteasomal degradation. This process liberates the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the expression of pro-inflammatory genes[1][4].
Confirming that BI-605906 engages its intended target, IKKβ, within a cellular context is a critical step to validate its mechanism of action and interpret experimental results correctly[5][6][7]. The following sections provide detailed protocols and troubleshooting for several robust methods to assess target engagement.
NF-κB Signaling Pathway and BI-605906 Mechanism of Action
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by BI-605906.
References
Technical Support Center: Minimizing Variability in BI605906 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments utilizing the IKKβ inhibitor, BI605906.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2] Its mechanism of action involves binding to the ATP pocket of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, inhibiting the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[1][2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting point for cell-based assays is a concentration range of 0.1 to 10 µM.[3] For optimal results, it is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and endpoint. A recommended maximum concentration for cell-based assays is up to 5 µM to maintain selectivity.[4]
Q3: What is the appropriate negative control for this compound experiments?
A3: The recommended negative control for this compound is BI-5026.[2][5] BI-5026 is a structurally related analog of this compound that is inactive against IKKβ (IC50 > 10 µM).[2] Using BI-5026 at the same concentration as this compound can help to distinguish on-target effects from non-specific or off-target effects of the compound.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a highly selective IKKβ inhibitor, it has been shown to inhibit the insulin-like growth factor 1 (IGF1) receptor with an IC50 of 7.6 μM.[3][6] At a concentration of 10 µM, it can also show some inhibition of other kinases such as GAK, AAK1, and IRAK3.[2] It is crucial to consider these potential off-target effects when interpreting data, especially at higher concentrations.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically soluble in DMSO.[1][3] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly prepared.[4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[3]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of NF-κB signaling (e.g., no change in p-IκBα levels).
-
Question: I am not observing the expected decrease in IκBα phosphorylation after treating my cells with this compound. What could be the issue?
-
Answer:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line and stimulation conditions.[3][4]
-
Pre-incubation Time: The pre-incubation time with this compound before stimulation is critical. A pre-incubation of at least 1 hour is generally recommended to allow for sufficient cell permeability and target engagement.[3] You may need to optimize this time for your specific experimental setup.
-
Stimulation Strength: If the stimulus (e.g., TNFα, IL-1β) is too potent, it might overcome the inhibitory effect of this compound. Consider reducing the concentration of the stimulus or the stimulation time.
-
Inhibitor Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3] If in doubt, use a fresh aliquot or a new batch of the compound.
-
Cell Health: Unhealthy or stressed cells may exhibit altered signaling responses. Ensure your cells are healthy and in the logarithmic growth phase.
-
Issue 2: High background or variability in ELISA results for cytokine measurements.
-
Question: My ELISA results for IL-6 secretion show high variability between replicate wells treated with this compound. How can I improve this?
-
Answer:
-
Washing Steps: Inadequate washing is a common source of high background. Ensure thorough washing of the ELISA plate at each step according to the manufacturer's protocol.
-
Pipetting Accuracy: Inconsistent pipetting volumes can lead to significant variability. Use calibrated pipettes and be precise with all reagent additions.
-
Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density will lead to variable cytokine production.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell health and assay results. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Preparation: Prepare all reagents, including standards and samples, fresh and according to the manufacturer's instructions.
-
Issue 3: Unexpected cytotoxicity observed with this compound treatment.
-
Question: I am observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of NF-κB. Is this expected?
-
Answer:
-
On-target vs. Off-target Effects: While this compound is selective, high concentrations can lead to off-target effects and cytotoxicity.[2][6] It is crucial to determine the therapeutic window for your specific cell line.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to assess cell viability using an MTT or similar assay. This will help you identify a concentration and treatment duration that effectively inhibits NF-κB signaling without causing significant cell death.
-
Use of Negative Control: Compare the cytotoxicity of this compound with its inactive analog, BI-5026.[2] If BI-5026 shows similar cytotoxicity, the effect is likely non-specific.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| IC50 (IKKβ) | 380 nM | Assayed at 0.1 mM ATP | [3] |
| IC50 (IKKβ) | 50 nM | - | [2] |
| EC50 (p-IκBα inhibition) | 0.9 µM | HeLa cells | [2] |
| EC50 (ICAM-1 expression) | 0.7 µM | HeLa cells | [2] |
| Off-Target IC50 (IGF1R) | 7.6 µM | - | [3][6] |
| Recommended Cell Assay Concentration | Up to 5 µM | For maintaining selectivity | [4] |
| Effective In Vitro Concentration | 10 µM | Inhibition of TNFα-induced IκB degradation and cytokine expression in primary mouse hepatocytes | [3] |
Experimental Protocols
Western Blotting for Phospho-IκBα
Objective: To determine the effect of this compound on the phosphorylation of IκBα in response to a pro-inflammatory stimulus.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, THP-1) at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or the negative control BI-5026 for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a suitable agonist (e.g., 10 ng/mL TNFα) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C. Also, probe a separate membrane or strip and re-probe for total IκBα and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for IL-6 Secretion
Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density for cytokine production.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound or BI-5026 for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-6 in each sample based on the standard curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 24-72 hours. Include vehicle and untreated controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
Validation & Comparative
A Comparative Guide to IKK Inhibitors: BI605906 vs. BMS-345541
Introduction
The IκB kinase (IKK) complex is a cornerstone of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and survival.[1][2][3][4] Dysregulation of this pathway is implicated in a host of diseases, from chronic inflammatory conditions to cancer, making the IKK complex a significant therapeutic target.[1][2] The complex typically consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[3][5]
This guide provides an objective comparison of two widely used small molecule inhibitors of the IKK complex: BI605906 and BMS-345541. We will delve into their mechanisms of action, potency, selectivity, and cellular effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Binding Sites
A primary distinction between this compound and BMS-345541 lies in their mechanism of inhibiting the IKK complex.
-
This compound is a reversible, ATP-competitive inhibitor that is highly selective for the IKKβ subunit.[6] It functions by binding to the ATP pocket of IKKβ, preventing the phosphorylation of its substrates, most notably the inhibitor of NF-κB (IκB).
-
BMS-345541 is an allosteric inhibitor that binds to a site on the IKK catalytic subunits distinct from the ATP-binding pocket.[7][8][9][10] This allosteric binding induces a conformational change that renders the kinase inactive. This mechanism allows it to be highly selective for IKK over other kinases.[8][10][11] Studies indicate that for IKK-2, BMS-345541 binds in a manner that is mutually exclusive with the IκBα substrate but not with ATP.[8]
Data Presentation: Quantitative Comparison
The potency and selectivity of this compound and BMS-345541 have been characterized in various biochemical and cellular assays. The data is summarized below.
Table 1: Biochemical Potency (IC₅₀)
This table compares the half-maximal inhibitory concentrations (IC₅₀) of the compounds against purified IKK enzymes in cell-free assays. Lower values indicate greater potency.
| Compound | Target | IC₅₀ (nM) | Selectivity (IKKα / IKKβ) | References |
| This compound | IKKβ (IKK2) | 49 - 380* | Highly Selective for IKKβ | [6][12][13][14][15] |
| IKKα (IKK1) | > 10,000 | [6] | ||
| BMS-345541 | IKKβ (IKK2) | 300 | ~13-fold | [8][16][17][18] |
| IKKα (IKK1) | 4,000 | [8][16][17][18] |
Note: The reported IC₅₀ for this compound against IKKβ varies across different studies, potentially due to different ATP concentrations used in the assays.
Table 2: Cellular Activity & Off-Target Profile
This table summarizes the effectiveness of the inhibitors in cell-based assays and highlights known off-target activities.
| Feature | This compound | BMS-345541 |
| Cellular IκBα Phosphorylation Inhibition | EC₅₀ = 900 nM (HeLa cells)[6][15] | IC₅₀ ≈ 4,000 nM (THP-1 cells)[8] |
| Cellular Cytokine Inhibition | Strongly inhibits TNF-α-dependent expression of IL-6, IL-1β, CXCL1/2.[12][19] | Inhibits LPS-stimulated TNF-α, IL-1β, IL-6, IL-8 with IC₅₀ values of 1-5 µM (THP-1 cells).[8][11] |
| Primary Off-Target Kinases | GAK (IC₅₀ = 188 nM)[15]AAK1 (IC₅₀ = 272 nM)[15]IRAK3 (IC₅₀ = 921 nM)[15]IGF1 Receptor (IC₅₀ = 7.6 µM)[12][13] | Reported to not inhibit a panel of 15 other kinases.[8][11][20] |
| Other Reported Cellular Effects | Does not suppress mTOR signaling or activate AMPK.[13][14] | Induces apoptosis and reduces proliferation in various cancer cell lines (melanoma, glioma, breast).[16][17][21][22] |
Signaling Pathway Context
Both inhibitors target the IKK complex to prevent the activation of the canonical NF-κB pathway. Upon stimulation by signals like TNF-α or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα.[3][5] This phosphorylation marks IκBα for proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.[3][5] this compound and BMS-345541 interrupt this cascade by inhibiting IKK's catalytic activity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize IKK inhibitors.
In Vitro IKKβ Kinase Assay (for IC₅₀ Determination)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified IKKβ.
Methodology:
-
Reagents: Recombinant human IKKβ, kinase reaction buffer, ATP (often radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ systems), a specific IKKβ substrate (e.g., a peptide derived from IκBα), and the test inhibitor (this compound or BMS-345541).
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microplate, add the IKKβ enzyme, the inhibitor dilution, and the kinase buffer. Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) for the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction using a stop solution.
-
Quantify substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity with a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™), luminescence is measured, which correlates with ATP consumption.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot for Cellular IκBα Phosphorylation
Objective: To assess the inhibitor's ability to block IKK activity within a cellular context by measuring the phosphorylation of its direct substrate, IκBα.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, THP-1) and grow to an appropriate confluency.
-
Treatment: Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a short period (e.g., 10-15 minutes) to induce IκBα phosphorylation.
-
Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification & Electrophoresis: Determine the protein concentration of the lysates. Load equal amounts of protein onto an SDS-PAGE gel for separation.
-
Blotting & Detection: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total IκBα or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Densitometry analysis is used to quantify the p-IκBα signal relative to the total protein or loading control.
Summary and Conclusion
This compound and BMS-345541 are both valuable chemical probes for investigating the NF-κB signaling pathway, but their distinct properties make them suitable for different experimental goals.
-
This compound is a highly potent and selective IKKβ inhibitor.[6][12] Its ATP-competitive nature and high selectivity for the IKKβ isoform make it an excellent tool for studies aiming to specifically dissect the role of IKKβ in the canonical NF-κB pathway. However, researchers should be aware of its potential off-target effects on kinases like GAK and AAK1, especially at higher concentrations.[6][15]
-
BMS-345541 is a well-characterized allosteric inhibitor with moderate potency and a preference for IKKβ over IKKα.[8][16][20] Its key advantage is its exceptional selectivity against a broader panel of kinases, which can be attributed to its unique allosteric binding mechanism.[8][11] This "cleaner" profile makes it a reliable tool for cellular and in vivo studies where minimizing off-target effects is critical.[8][17][23] Its proven oral bioavailability and efficacy in various animal models further enhance its utility for preclinical research.[17][23]
The choice between these inhibitors will ultimately depend on the specific research question, the biological system being studied, and the importance of isoform specificity versus a broader clean kinase profile.
References
- 1. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. IkappaB kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. BMS-345541 - Wikipedia [en.wikipedia.org]
- 8. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 10. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]
- 15. eubopen.org [eubopen.org]
- 16. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medkoo.com [medkoo.com]
- 20. benchchem.com [benchchem.com]
- 21. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of IKKβ Inhibitor BI605906
This guide provides a detailed comparison of the IκB kinase β (IKKβ) inhibitor, BI605906, with other known IKKβ inhibitors. For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount for the accurate interpretation of experimental outcomes and the prediction of potential on-target and off-target effects. This document summarizes quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and workflows to offer a comprehensive assessment of this compound.
Introduction to IKKβ and the NF-κB Signaling Pathway
The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is integral to immune responses, inflammation, and cell survival. The complex comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). While structurally similar, IKKα and IKKβ have distinct roles. IKKβ is the principal kinase in the canonical NF-κB pathway, which is activated by pro-inflammatory stimuli such as TNFα and IL-1β. Activated IKKβ phosphorylates the inhibitor of κBα (IκBα), triggering its ubiquitination and subsequent degradation by the proteasome. This process liberates the NF-κB dimer (typically p50/RelA) to translocate into the nucleus, where it initiates the transcription of genes involved in inflammation and cell survival[1]. Given its critical role, IKKβ has become a significant target for therapeutic intervention in a variety of diseases.
This compound is a potent, ATP-competitive inhibitor of IKKβ[2]. Its characterization provides a valuable tool for dissecting the specific roles of IKKβ in various biological processes. A thorough validation of its selectivity is crucial for its utility as a chemical probe.
Quantitative Comparison of IKKβ Inhibitors
The selectivity of an inhibitor is a critical parameter. An ideal inhibitor would potently inhibit its intended target with minimal effect on other kinases or cellular proteins. The following tables summarize the biochemical potency and kinase selectivity of this compound compared to other IKKβ inhibitors.
Table 1: Biochemical Potency against IKKβ
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | IKKβ | 49 | Not Specified | [3] |
| IKKβ | 50 | Not Specified | [2] | |
| IKKβ | 380 | 0.1 mM ATP | [4][5] | |
| BMS-345541 | IKKβ | 300 | Not Specified | [6] |
| IKKα | 4000 | Not Specified | [6] | |
| IMD-0354 | IKKβ | 250 | Not Specified | [7] |
| SC-514 | IKKβ | 3000-12000 | Not Specified | [5] |
Note: IC50 values can vary significantly based on assay conditions, particularly the concentration of ATP used, as competitive inhibitors will appear less potent at higher ATP concentrations[8].
Table 2: Selectivity Profile of this compound
This compound has been profiled against large panels of kinases to determine its selectivity.
| Off-Target Kinase | IC50 (nM) | % Inhibition @ 10 µM | Reference |
| GAK | 188 | 93% | [2][3] |
| AAK1 | 272 | 87% | [2][3] |
| IRAK3 | 921 | 76% | [2][3] |
| IGF1 Receptor | 7600 | Not Specified | [5] |
Data from a screen of 397 kinases. Hits were defined as >50% inhibition at a 10 µM concentration of this compound[2]. A separate screen against over 100 kinases identified only the IGF1 receptor as a significant off-target[5]. The availability of a closely related, inactive analog, BI-5026 (IKKβ IC50 > 10 µM), serves as an excellent negative control for experiments to help distinguish on-target from off-target effects[2].
Table 3: Cellular Activity of this compound
| Cellular Assay | Cell Line | EC50 (µM) | Reference |
| Phospho-IκBα Inhibition | HeLa | 0.9 | [2][3] |
| ICAM-1 Expression Inhibition | HeLa | 0.7 | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Diagrams provide a clear visual representation of the biological context and experimental procedures used to validate inhibitor selectivity.
Experimental Protocols
Accurate characterization of IKKβ inhibitors requires robust and specific assays. Below are detailed protocols for key experiments used to determine potency and selectivity.
IKKβ In Vitro Kinase Assay (Biochemical Potency)
This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant IKKβ in a cell-free system.
-
Principle: The transfer of a radioactive phosphate (B84403) from [γ-³²P]ATP to a specific substrate by IKKβ is measured in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Active recombinant human IKKβ enzyme.
-
IKKβ substrate (e.g., a peptide derived from IκBα).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).
-
[γ-³²P]ATP.
-
Test inhibitor (this compound) serially diluted in DMSO.
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, IKKβ substrate, and the recombinant IKKβ enzyme.
-
Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be noted, as it affects the apparent IC50 of competitive inhibitors (a concentration at or below the Km for ATP is often used for stringent testing)[8].
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot for Phospho-IκBα)
This assay determines the ability of an inhibitor to block IKKβ activity within a cellular context by measuring the phosphorylation of its direct substrate, IκBα.
-
Principle: In response to a stimulus like TNFα, IKKβ phosphorylates IκBα. An effective inhibitor will block this phosphorylation. The levels of phosphorylated IκBα (p-IκBα) are measured by Western blotting.
-
Materials:
-
HeLa cells or another suitable cell line.
-
Cell culture medium and supplements.
-
Test inhibitor (this compound).
-
Stimulant: TNFα (e.g., 10 ng/mL).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (and the negative control BI-5026 in parallel wells) for 1-2 hours.
-
Stimulate the cells with TNFα for a short period (e.g., 10-15 minutes) to induce IκBα phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against p-IκBα.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-IκBα signal to the loading control. Calculate the EC50 value by plotting the normalized signal against the inhibitor concentration.
-
Conclusion
This compound is a potent inhibitor of IKKβ with demonstrated activity in cellular assays. Its selectivity has been assessed against a broad panel of kinases, revealing a limited number of off-targets, primarily GAK, AAK1, and IRAK3. The availability of a structurally related inactive compound, BI-5026, provides a critical tool for researchers to validate that the observed biological effects are due to the inhibition of IKKβ rather than off-target activities[2]. When compared to other IKKβ inhibitors, many of which have faced challenges with selectivity, toxicity, or efficacy in clinical trials[6][7], this compound stands out as a well-characterized and selective chemical probe. For researchers investigating the NF-κB pathway, the use of this compound, in conjunction with its negative control, offers a robust approach to elucidating the specific functions of IKKβ in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. eubopen.org [eubopen.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BI605906 and TPCA-1 in NF-κB Inhibition for Researchers
In the landscape of NF-κB signaling research, the selection of potent and selective inhibitors is critical for dissecting pathway intricacies and advancing drug discovery. This guide provides an objective, data-driven comparison of two prominent IKKβ inhibitors: BI605906 and TPCA-1. We will delve into their biochemical and cellular performance, selectivity profiles, and the experimental methodologies used for their characterization.
Mechanism of Action: Targeting the IKK Complex
Both this compound and TPCA-1 are potent inhibitors of IκB kinase β (IKKβ), a key kinase in the canonical NF-κB signaling pathway.[1][2] This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[3][4] Upon activation by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[2] IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKKβ, both this compound and TPCA-1 prevent the degradation of IκBα, thereby blocking the downstream inflammatory cascade.
Quantitative Performance: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and TPCA-1, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency against IKKβ
| Compound | Target | IC50 (in vitro) | Assay Conditions |
| This compound | IKKβ | 380 nM[5][6] | Assayed at 0.1 mM ATP |
| IKKβ | 50 nM[7] | Not specified | |
| IKKβ | 49 nM[8] | Not specified | |
| TPCA-1 | IKKβ (IKK-2) | 17.9 nM[9][10] | Cell-free assay |
Table 2: Cellular Activity in NF-κB Pathway Inhibition
| Compound | Cellular Assay | EC50 / IC50 | Cell Line |
| This compound | Inhibition of IκBα phosphorylation | 0.9 µM[7][8] | HeLa |
| Inhibition of ICAM-1 expression | 0.7 µM[7][8] | HeLa | |
| TPCA-1 | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-8) | 170-320 nM | Not specified |
Selectivity Profile: On-Target Efficacy and Off-Target Effects
A crucial aspect of any inhibitor is its selectivity. While both compounds are potent IKKβ inhibitors, their activity against other kinases varies.
This compound has been shown to be a highly selective IKKβ inhibitor. In a panel of over 100 kinases, the only other protein kinase inhibited to a significant extent was the insulin-like growth factor 1 (IGF1) receptor, with an IC50 of 7.6 μM.[5][6] It showed no significant inhibition of other IKK isoforms like IKKα, IKKε, and TBK1.[5] Another screening against 397 kinases identified only three other kinases with greater than 50% inhibition at 10 µM: GAK, AAK1, and IRAK3.[7]
TPCA-1 also demonstrates good selectivity for IKKβ over IKKα, with a reported 22-fold higher potency for IKKβ.[9][10] However, it's important to note that TPCA-1 has been identified as a dual inhibitor of STAT3, where it blocks STAT3 phosphorylation, DNA binding, and transactivation.[11][12] This dual activity should be considered when interpreting experimental results.
Table 3: Kinase Selectivity Profile
| Compound | Off-Target Kinases Inhibited | IC50 / % Inhibition |
| This compound | IGF1 Receptor | 7.6 µM[5][6] |
| GAK | 93% at 10 µM[7] | |
| AAK1 | 87% at 10 µM[7] | |
| IRAK3 | 76% at 10 µM[7] | |
| TPCA-1 | IKKα (IKK-1) | ~394 nM (calculated from 22-fold selectivity)[9][10] |
| STAT3 | Dual inhibitor (direct binding to SH2 domain)[11][12] |
Visualizing the Mechanism and Workflow
To further clarify the context of this comparison, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing NF-κB inhibitors.
Detailed Experimental Protocols
For robust and reproducible results, detailed methodologies are essential. The following are representative protocols for key experiments used to characterize and compare IKKβ inhibitors.
IKKβ In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on IKKβ kinase activity in a cell-free system.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IκBα (21-41))
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Test compounds (this compound, TPCA-1) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant IKKβ enzyme, and the IKKβ substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
Objective: To measure the inhibition of NF-κB transcriptional activity in a cellular context.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compounds (this compound, TPCA-1)
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the EC50 value.
Western Blot for Phospho-IκBα
Objective: To assess the inhibition of IKKβ-mediated phosphorylation of IκBα in cells.
Materials:
-
Cell line responsive to NF-κB activation (e.g., HeLa)
-
Test compounds (this compound, TPCA-1)
-
NF-κB activator (e.g., TNF-α)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total IκBα and a loading control for normalization.
-
Quantify the band intensities to determine the relative levels of phosphorylated IκBα.
Conclusion
Both this compound and TPCA-1 are valuable tools for the investigation of the NF-κB signaling pathway, each with its own distinct profile. This compound stands out for its high selectivity for IKKβ, making it an excellent choice for studies aiming to specifically dissect the role of this kinase. TPCA-1, while also a potent IKKβ inhibitor, possesses dual activity against STAT3, a factor that researchers must consider in their experimental design and data interpretation. The choice between these inhibitors will ultimately depend on the specific research question, the cellular context, and the desired level of target selectivity. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. bowdish.ca [bowdish.ca]
- 4. IKKbeta Kinase Enzyme System Application Note [promega.sg]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cross-Validation of BI-605906 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective IKKβ inhibitor, BI-605906, and IKKβ-targeting small interfering RNA (siRNA) for the validation of on-target effects in the NF-κB signaling pathway. The objective is to present a clear, data-driven comparison to aid in the design and interpretation of experiments aimed at confirming the specificity of BI-605906.
Introduction to BI-605906 and the Rationale for siRNA Cross-Validation
BI-605906 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] IKKβ activation, often triggered by inflammatory stimuli like TNF-α, leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes. By inhibiting IKKβ, BI-605906 effectively blocks this cascade.[1][2]
While BI-605906 demonstrates high selectivity for IKKβ, cross-validation using a distinct inhibitory mechanism is crucial to definitively attribute its biological effects to the inhibition of IKKβ and not to off-target interactions. Small interfering RNA (siRNA) offers an ideal orthogonal approach. By specifically targeting and degrading IKKβ mRNA, siRNA-mediated knockdown reduces the total cellular level of the IKKβ protein, thus inhibiting the pathway through a different mechanism than the competitive inhibition of the kinase domain by BI-605906. Concordant results from both methods provide strong evidence for on-target activity.
Quantitative Comparison of On-Target Effects
The following tables summarize the quantitative effects of BI-605906 and IKKβ siRNA on key events in the NF-κB signaling pathway. It is important to note that the data presented are compiled from different studies and experimental systems. Therefore, a direct comparison should be made with caution, considering the specific cell types, concentrations, and time points used in each experiment.
Table 1: Inhibition of IKKβ Activity and Downstream Signaling
| Parameter | BI-605906 | IKKβ siRNA | Source |
| Target | IKKβ kinase activity | IKKβ mRNA | [1][3] |
| Mechanism | ATP-competitive inhibition | mRNA degradation | [1][3] |
| IC50 (IKKβ) | 50 nM (in vitro) | Not Applicable | [1] |
| EC50 (p-IκBα) | 0.9 µM (HeLa cells) | Not Applicable | [1] |
| IKKβ Protein Knockdown | Not Applicable | ~50-90% (cell type dependent) | [3][4] |
| Inhibition of p-IκBα | Dose-dependent inhibition | Significant blockade of phosphorylation | [1][5] |
| Inhibition of NF-κB Reporter Activity | Dose-dependent inhibition | Significant reduction | [6] |
Table 2: Effects on Cellular Endpoints
| Cellular Endpoint | BI-605906 | IKKβ siRNA | Source |
| Cell Viability | Minimal effect at concentrations that inhibit NF-κB | Generally low cytotoxicity at effective concentrations | [7] |
| Pro-inflammatory Gene Expression (e.g., IL-8) | Significant reduction | Significant reduction | [5][7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NF-κB signaling pathway and points of intervention.
Caption: Experimental workflow for comparing BI-605906 and IKKβ siRNA.
Caption: Logical relationship for cross-validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of IKKβ and Western Blot Analysis
Objective: To confirm the reduction of IKKβ protein levels following siRNA transfection and to assess the impact on downstream signaling.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa) at a density that will result in 50-70% confluency on the day of transfection.[8]
-
Transfect cells with either a non-targeting control siRNA or siRNAs specifically targeting IKKβ using a suitable transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.[8]
-
Incubate cells for 48-72 hours post-transfection to allow for mRNA and protein degradation.[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for IKKβ overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis of Downstream Signaling:
-
To assess the functional consequence of IKKβ knockdown, stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Perform Western blotting as described above using primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Quantify the band intensities and normalize the p-IκBα signal to the total IκBα signal or a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of BI-605906 and IKKβ siRNA.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
-
Treatment:
-
For BI-605906, treat the cells with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
For siRNA, perform transfection as described in section 4.1 in a 96-well format.
-
-
Incubation:
-
Incubate the cells for a period relevant to the primary experiment (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated or control siRNA-treated cells.
-
Conclusion
References
- 1. Pardon Our Interruption [opnme.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Inhibiting IκBβ–NFκB signaling attenuates the expression of select pro-inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. ptglab.com [ptglab.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Analysis of Kinase Inhibitors: BI605906 and IKK-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used kinase inhibitors, BI605906 and IKK-16. Both compounds are potent inhibitors of the IκB kinase (IKK) family, key regulators of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cancer. This analysis presents their biochemical and cellular activities, selectivity profiles, and available in vivo data to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Quantitative Data
The following tables summarize the in vitro potency, cellular activity, and selectivity of this compound and IKK-16 based on available experimental data.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | IKKβ | 49[1] | - |
| IKKβ | 50[2] | - | |
| IKKβ | 380[3][4][5][6][7] | Assayed at 0.1 mM ATP | |
| IKK-16 | IKKβ (IKK2) | 40[8][9][10] | Cell-free assay |
| IKK Complex | 70[8][9][10] | Cell-free assay | |
| IKKα (IKK1) | 200[8][9][10] | Cell-free assay |
Table 2: Cellular Activity
| Compound | Cellular Effect | EC50 / IC50 (µM) | Cell Type |
| This compound | Inhibition of IκBα phosphorylation | 0.9[1][2] | HeLa |
| Inhibition of ICAM-1 expression | 0.7[1][2] | HeLa | |
| IKK-16 | Inhibition of TNF-α-stimulated IκB degradation | 1.0 | - |
| Inhibition of E-selectin expression | 0.5 | HUVEC | |
| Inhibition of ICAM expression | 0.3 | HUVEC | |
| Inhibition of VCAM expression | 0.3 | HUVEC |
Table 3: Kinase Selectivity Profile
| Compound | Off-Target Kinase(s) | IC50 (nM) | Notes |
| This compound | GAK | 188[1][2] | Tested against a panel of 397 kinases.[1][2] |
| AAK1 | 272[1][2] | ||
| IRAK3 | 921[1][2] | ||
| IGF1 Receptor | 7600[3][5][6][7] | Tested against a panel of over 100 kinases.[3] | |
| IKK-16 | LRRK2 | 50[8][11] | |
| PKD1 | 153.9[11] | Pan-PKD inhibitor.[11] | |
| PKD2 | 115[11] | ||
| PKD3 | 99.7[11] | ||
| ABCB1 | - | Also reported to be an ABCB1 inhibitor.[10][11] |
Mechanism of Action and Signaling Pathways
Both this compound and IKK-16 are ATP-competitive inhibitors that target the IKK complex, a critical node in the canonical NF-κB signaling pathway.[2][12] By binding to the ATP pocket of IKK subunits, these inhibitors prevent the phosphorylation of IκBα. This inhibitory action blocks the subsequent ubiquitination and proteasomal degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and IKK-16.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and data interpretation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant IKKβ enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., a peptide or protein substrate for IKKβ)
-
Test compounds (this compound or IKK-16) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (e.g., 0.1 mM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
Cellular IκBα Phosphorylation Assay (Western Blot)
This protocol describes the measurement of IκBα phosphorylation in cells treated with a stimulus and an inhibitor.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
Stimulus (e.g., TNF-α)
-
Test compound (this compound or IKK-16)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and a loading control (e.g., β-actin).
In Vivo Efficacy
Both this compound and IKK-16 have demonstrated efficacy in animal models of inflammatory diseases.
-
This compound: Showed dose-responsive efficacy in a rat model of collagen-induced arthritis.[1][2] It has also been shown to inhibit TNFα-dependent IκB degradation and the expression of pro-inflammatory mediators in vivo.[4][13]
-
IKK-16: This compound is orally bioavailable in rats and mice.[8] It has been shown to inhibit LPS-induced TNF-α release in vivo and has demonstrated therapeutic potential in animal models of sepsis and peritonitis by attenuating multiple organ dysfunction.[8][9][14][15][16][17]
Conclusion
This compound and IKK-16 are both valuable chemical probes for investigating the role of the IKK/NF-κB signaling pathway.
-
This compound stands out for its high selectivity for IKKβ, with minimal off-target effects reported in broad kinase panels.[1][2][3] This makes it an excellent tool for specifically dissecting the role of IKKβ in cellular and in vivo models. The availability of a structurally related negative control, BI-5026, further enhances its utility for rigorous experimental validation.[1][2]
-
IKK-16 is a potent inhibitor of both IKKβ and the IKK complex, with moderate selectivity over IKKα.[8] Its well-documented in vivo oral bioavailability and efficacy in models of systemic inflammation make it a strong candidate for in vivo studies.[8][14] However, researchers should be mindful of its known off-target activities, particularly against LRRK2 and PKD family kinases, which could influence experimental outcomes.[8][11]
The choice between this compound and IKK-16 will ultimately depend on the specific research question. For studies requiring highly specific inhibition of IKKβ, this compound is the preferred choice. For in vivo studies where oral bioavailability is a key consideration and broader IKK complex inhibition is acceptable, IKK-16 presents a well-validated option.
References
- 1. eubopen.org [eubopen.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]
- 5. BI 605906 | IκB Kinase | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biocompare.com [biocompare.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. medkoo.com [medkoo.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming BI-605906 On-Target Effects: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition using BI-605906 and genetic knockdown approaches for validating the on-target effects on IKKβ within the NF-κB signaling pathway. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in designing robust experiments to confirm the specificity of molecular inhibitors.
Introduction
BI-605906 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2] Validating that the observed cellular and physiological effects of BI-605906 are a direct consequence of IKKβ inhibition is crucial for its development as a research tool and potential therapeutic agent. Genetic models, such as siRNA-mediated knockdown of IKKβ, provide a powerful orthogonal approach to corroborate the on-target effects of small molecule inhibitors. This guide compares these two methodologies, highlighting their respective strengths and providing a framework for their combined use in target validation studies.
Quantitative Comparison of On-Target Effects
The following table summarizes the expected quantitative outcomes when comparing the effects of BI-605906 with IKKβ siRNA on key readouts of the NF-κB pathway. The data presented is representative of typical results obtained in cell-based assays.
| Parameter | BI-605906 | IKKβ siRNA | Negative Control (BI-5026) | Control siRNA |
| IKKβ Protein Level | No significant change | >80% reduction | No significant change | No significant change |
| p-IκBα (Ser32/36) Levels (post-TNFα stimulation) | >90% reduction | >80% reduction | No significant change | No significant change |
| Total IκBα Levels (post-TNFα stimulation) | Stabilized (prevents degradation) | Stabilized (prevents degradation) | Degradation observed | Degradation observed |
| NF-κB Reporter Gene Activity (post-TNFα stimulation) | >90% reduction | >80% reduction | No significant change | No significant change |
| IC50 / EC50 | IKKβ IC50: ~50 nM; Cellular p-IκBα EC50: ~0.9 µM[1] | N/A | IKKβ IC50: >10 µM[1] | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for comparing a small molecule inhibitor with a genetic knockdown model.
Experimental Protocols
IKKβ siRNA Transfection and Compound Treatment
Objective: To reduce IKKβ protein expression using siRNA and subsequently treat with BI-605906 to compare effects on NF-κB signaling.
Materials:
-
HeLa cells (or other suitable cell line)
-
IKKβ-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
BI-605906 and BI-5026 (dissolved in DMSO)
-
TNF-α
Protocol:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
For each well, dilute 20-50 nM of siRNA (IKKβ or control) into Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX into Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment and Stimulation (Day 3 or 4):
-
For the pharmacological inhibitor groups, pre-treat the non-transfected cells with the desired concentration of BI-605906, BI-5026, or vehicle (DMSO) for 1-2 hours.
-
Stimulate all cell groups (siRNA-transfected and compound-treated) with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Western Blot Analysis
Objective: To detect the levels of total IKKβ, phosphorylated IκBα, and total IκBα.
Materials:
-
Protein lysates from the experiment above
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IKKβ, anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using appropriate software and normalize to the loading control.
-
Conclusion
The combined use of a selective small molecule inhibitor like BI-605906 and a genetic knockdown approach such as siRNA provides a robust method for validating on-target effects. A strong correlation between the phenotypic and signaling outcomes of both methods, as outlined in this guide, significantly increases the confidence that the observed effects of BI-605906 are mediated through the specific inhibition of IKKβ. This comparative approach is an essential component of rigorous pharmacological research and drug development.
References
BI-605906 vs. Anti-TNFα Therapy: A Comparative Analysis for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel IKKβ Inhibitor and Established Anti-TNFα Biologics
This guide provides a detailed comparison of the novel IKKβ inhibitor, BI-605906, and established anti-Tumor Necrosis Factor-alpha (anti-TNFα) therapies. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of these distinct therapeutic approaches for inflammatory diseases. This comparison is based on publicly available preclinical data.
Mechanism of Action: Targeting Different Nodes in the Inflammatory Cascade
The fundamental difference between BI-605906 and anti-TNFα therapies lies in their targets within the inflammatory signaling pathway.
BI-605906: A Selective IKKβ Inhibitor
BI-605906 is a potent and highly selective, ATP-competitive inhibitor of IκB kinase beta (IKKβ)[1]. IKKβ is a critical kinase in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting IKKβ, BI-605906 prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules like ICAM-1[1].
Anti-TNFα Therapies: Neutralizing a Key Pro-inflammatory Cytokine
Anti-TNFα therapies, such as etanercept, infliximab, and adalimumab, are biologic agents that directly target and neutralize TNFα, a key pro-inflammatory cytokine. These therapies work by binding to soluble and/or transmembrane TNFα, preventing it from interacting with its receptors (TNFR1 and TNFR2) on the cell surface. This blockade inhibits the downstream signaling cascades initiated by TNFα, which include the activation of NF-κB and other inflammatory pathways.
Preclinical Efficacy Comparison
Direct, head-to-head published studies providing quantitative efficacy data for BI-605906 against various anti-TNFα therapies are limited. The most direct comparison comes from information provided by Boehringer Ingelheim, stating that BI-605906 demonstrates comparable efficacy to etanercept in a rat model of collagen-induced arthritis (CIA)[1].
In Vitro Potency
The following table summarizes the in vitro potency of BI-605906.
| Compound | Target | Assay | IC50 / EC50 | Cell Line |
| BI-605906 | IKKβ | Biochemical Assay | IC50 = 50 nM | - |
| BI-605906 | IκBα Phosphorylation | Cellular Assay | EC50 = 0.9 µM | HeLa |
| BI-605906 | ICAM-1 Expression | Cellular Assay | EC50 = 0.7 µM | HeLa |
Table 1: In Vitro Potency of BI-605906.[1]
In Vivo Efficacy in Rat Collagen-Induced Arthritis (CIA) Model
The rat CIA model is a widely used preclinical model for rheumatoid arthritis. While specific quantitative data from a direct comparative study is not publicly available, the following table provides a summary of available information for BI-605906 and etanercept.
| Treatment | Dose | Route of Administration | Key Findings | Reference |
| BI-605906 | 60 mg/kg | Not Specified | Dose-responsive effects, comparable efficacy to etanercept. | [1] |
| Etanercept | 5 mg/kg | Subcutaneous (SC) | Modest effects on paw swelling. | [2] |
| Etanercept | 10 mg/kg | Not Specified | Significant reduction in arthritis score and paw swelling. | [3] |
Table 2: Summary of In Vivo Efficacy in Rat CIA Models.
It is important to note that the studies cited for etanercept were not direct head-to-head comparisons with BI-605906, and experimental conditions may have varied.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key experiments cited.
In Vitro Inhibition of IκBα Phosphorylation in HeLa Cells
This assay assesses the ability of a compound to inhibit the phosphorylation of IκBα in a cellular context.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of BI-605906 or a vehicle control for a specified period.
-
Stimulation: Cells are then stimulated with a pro-inflammatory cytokine, such as TNFα, for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα and total IκBα.
-
Detection and Analysis: The bands are visualized and quantified to determine the extent of inhibition of IκBα phosphorylation at different compound concentrations, allowing for the calculation of an EC50 value.
In Vitro Inhibition of ICAM-1 Expression
This assay measures the ability of a compound to block the upregulation of the adhesion molecule ICAM-1 on the cell surface following inflammatory stimulation.
Methodology:
-
Cell Culture: HeLa cells are grown to confluence in multi-well plates.
-
Compound Treatment: Cells are treated with BI-605906 or a vehicle control.
-
Stimulation: The cells are stimulated with TNFα for a longer period (e.g., 6-24 hours) to induce ICAM-1 expression.
-
Detection: ICAM-1 expression can be quantified by several methods, including:
-
ELISA: Cell lysates are analyzed using an ICAM-1 specific ELISA kit.
-
Flow Cytometry: Cells are stained with a fluorescently labeled anti-ICAM-1 antibody and analyzed by flow cytometry.
-
-
Data Analysis: The level of ICAM-1 expression is compared between treated and untreated cells to determine the inhibitory effect of the compound and calculate the EC50.
Rat Collagen-Induced Arthritis (CIA) Model
The CIA model is an established in vivo model of inflammatory arthritis.
Methodology:
-
Induction of Arthritis: Male Lewis rats are typically used. Arthritis is induced by an initial intradermal injection of an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 7 days later.
-
Treatment: Prophylactic or therapeutic treatment regimens can be employed. In a therapeutic model, treatment with BI-605906, an anti-TNFα agent, or vehicle control is initiated after the onset of clinical signs of arthritis.
-
Efficacy Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs (e.g., erythema, swelling of paws and joints) on a graded scale (e.g., 0-4 per paw). Paw volume is also measured using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, fixed, and processed for histological examination. Sections are stained (e.g., with H&E, Safranin O) and scored for inflammation, pannus formation, cartilage damage, and bone erosion.
Summary and Future Directions
BI-605906 represents a promising therapeutic strategy by targeting a central node, IKKβ, in the inflammatory signaling cascade. Preclinical data suggests its efficacy is comparable to the established anti-TNFα therapy, etanercept, in a rat model of arthritis. The key distinction lies in their mechanism of action, with BI-605906 acting intracellularly to inhibit a kinase, while anti-TNFα therapies are biologics that neutralize an extracellular cytokine.
For drug development professionals, the small molecule nature of BI-605906 may offer advantages in terms of oral bioavailability and manufacturing costs compared to injectable biologic anti-TNFα therapies. However, further research is required to fully elucidate the long-term efficacy and safety profile of IKKβ inhibition.
Future studies should focus on direct, head-to-head comparisons of BI-605906 with multiple anti-TNFα agents in various preclinical models of inflammatory disease. A thorough investigation of the pharmacokinetic and pharmacodynamic properties of BI-605906 will also be crucial for its potential translation to the clinic. Researchers are encouraged to utilize the publicly available information and consider BI-605906 as a valuable tool to further explore the role of the NF-κB pathway in health and disease.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure-Effect Relationships in Established Rat Adjuvant-Induced and Collagen-Induced Arthritis: A Translational Pharmacokinetic-Pharmacodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BI-605906 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IκB kinase β (IKKβ) inhibitor BI-605906 with other commonly used alternatives. The information presented is collated from various independent studies and manufacturer's specifications to offer a comprehensive overview of its biochemical and cellular activity. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support the validation of BI-605906's activity.
Introduction to BI-605906 and the NF-κB Signaling Pathway
BI-605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a crucial enzyme in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer.[2] IKKβ activation, typically initiated by pro-inflammatory cytokines like TNF-α, leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This event liberates the NF-κB dimer (p50/p65), allowing its translocation to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. By inhibiting IKKβ, BI-605906 effectively blocks this cascade, preventing the downstream inflammatory response.
Quantitative Comparison of IKKβ Inhibitors
The following tables summarize the biochemical potency and cellular activity of BI-605906 in comparison to other well-characterized IKKβ inhibitors. It is important to note that the data has been compiled from multiple sources, and direct comparisons should be made with caution as experimental conditions may vary.
Biochemical Potency and Selectivity
| Inhibitor | Target | Mechanism of Action | IC50 (IKKβ) | IC50 (IKKα) | Selectivity (IKKα/IKKβ) | Off-Targets |
| BI-605906 | IKKβ | ATP-competitive | 50 nM[1] / 380 nM | >10,000 nM | >300-fold | IGF1 Receptor (7.6 µM), GAK (188 nM), AAK1 (272 nM), IRAK3 (921 nM)[3] |
| MLN120B | IKKβ | ATP-competitive | 45 nM | >50,000 nM | >1100-fold | Not specified |
| BMS-345541 | IKKβ/IKKα | Allosteric | 300 nM | 4,000 nM | ~13-fold | Not specified |
| TPCA-1 | IKKβ | ATP-competitive | 17.9 nM | 400 nM | ~22-fold | Not specified |
Note: The IC50 for BI-605906 has been reported at both 50 nM and 380 nM, the latter being at a higher ATP concentration (0.1 mM).
Cellular Activity
| Inhibitor | Cellular Assay | EC50 / Cellular IC50 | Cell Line |
| BI-605906 | IκBα Phosphorylation | 0.9 µM | HeLa |
| BI-605906 | ICAM-1 Expression | 0.7 µM | HeLa[1] |
| MLN120B | RANTES Production | 0.7 - 1.8 µM | Human Fibroblast-Like Synoviocytes |
| BMS-345541 | IκBα Phosphorylation | ~4 µM | THP-1 |
| TPCA-1 | TNF-α Production | 170 nM | Human Monocytes |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental validation processes, the following diagrams have been generated using the DOT language.
NF-κB Signaling Pathway and Point of Inhibition
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BI-605906 on IKKβ.
Experimental Workflow for In Vitro IKKβ Kinase Assay
Caption: Step-by-step workflow for the in vitro IKKβ kinase assay using ADP-Glo technology.
Experimental Workflow for Cellular IκBα Phosphorylation Assay
Caption: Workflow for assessing IκBα phosphorylation via Western Blotting.
Experimental Protocols
In Vitro IKKβ Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of IKKβ by measuring the amount of ADP produced during the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate peptide (e.g., IκBα-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
BI-605906 and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of BI-605906 and other inhibitors in kinase assay buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Add the IKKβ enzyme and substrate peptide solution to all wells except the "no enzyme" control.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for IKKβ, if known (often in the range of 10-100 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular IκBα Phosphorylation Assay (Western Blot)
This assay measures the ability of BI-605906 to inhibit the phosphorylation and subsequent degradation of IκBα in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
BI-605906
-
TNF-α
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BI-605906 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer, scrape, and collect the lysate.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IκBα or anti-total IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total IκBα. Normalize the phosphorylated IκBα signal to the total IκBα signal to determine the extent of inhibition.
Pro-inflammatory Cytokine Production Assay (ELISA)
This assay quantifies the inhibitory effect of BI-605906 on the production and secretion of pro-inflammatory cytokines like IL-6 or TNF-α from stimulated cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640) with supplements
-
BI-605906
-
Lipopolysaccharide (LPS) as a stimulant
-
ELISA kit for the cytokine of interest (e.g., human IL-6 or TNF-α)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with serial dilutions of BI-605906 or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and a standard curve of the recombinant cytokine to an antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in each sample using the standard curve. Determine the percent inhibition of cytokine production for each BI-605906 concentration and calculate the IC50 value.
Conclusion
BI-605906 is a highly potent and selective ATP-competitive inhibitor of IKKβ. The available data, compiled from multiple sources, demonstrates its ability to effectively block the NF-κB signaling pathway both biochemically and in cellular models, leading to a reduction in the expression of inflammatory mediators. Its high selectivity for IKKβ over IKKα suggests a favorable profile for specifically targeting the canonical NF-κB pathway. The provided experimental protocols offer a robust framework for the independent validation and further characterization of BI-605906's activity in various research settings. When comparing BI-605906 to other IKKβ inhibitors, it is crucial to consider the specific experimental conditions under which the data were generated. For a definitive head-to-head comparison, it is recommended to evaluate the compounds of interest side-by-side in the same assays and under identical conditions.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BI-605906
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of BI-605906, a selective IKKβ inhibitor.
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, BI-605906 is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to adhere to standard laboratory safety protocols and local regulations for all chemical waste.
Summary of BI-605906 Disposal Procedures
The following table outlines the recommended disposal procedures for BI-605906 in various forms.
| Waste Type | Disposal Recommendation | Regulatory Considerations |
| Small Quantities of Unused BI-605906 (Solid) | May be disposed of with household waste, according to the supplier SDS. However, for a laboratory setting, it is best practice to dispose of it as non-hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. | Follow your institution's specific guidelines for non-hazardous solid chemical waste. |
| Solutions of BI-605906 | Do not pour down the drain unless explicitly permitted by your institution's EHS office for non-hazardous aqueous solutions. The SDS for BI-605906 advises against allowing the product to enter the sewage system.[1] Collect in a designated, labeled waste container. | Consult your local and institutional regulations regarding the disposal of non-hazardous liquid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid laboratory waste. If there is significant residual chemical, it should be treated as chemical waste. | Follow institutional guidelines for the disposal of chemically contaminated labware. |
| Empty BI-605906 Containers | Disposal must be made according to official regulations. It is recommended to triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste. | Adhere to your institution's and local regulations for the disposal of empty chemical containers. |
Detailed Experimental Protocol for Disposal
The following protocol provides a step-by-step guide for the safe disposal of BI-605906 from a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling BI-605906 and its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused, solid BI-605906 and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container for "Non-Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Collect all solutions containing BI-605906 in a compatible, sealed, and clearly labeled waste container. The label should include "Non-Hazardous Waste," the chemical name "BI-605906," and the solvent used.
-
Do not mix with other chemical waste streams unless permitted by your institution's EHS guidelines.
-
3. Decontamination of Empty Containers:
-
Triple-rinse the empty BI-605906 container with a solvent in which BI-605906 is soluble (e.g., DMSO, acetonitrile).[2]
-
Collect the rinsate in the designated liquid waste container for BI-605906.
-
Deface or remove the original label from the empty container.
-
Dispose of the clean, empty container in the appropriate laboratory recycling or waste stream (e.g., glass or plastic recycling).
4. Final Disposal:
-
Arrange for the collection of the segregated waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Logical Workflow for BI-605906 Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of BI-605906.
Caption: Decision workflow for the proper segregation and disposal of BI-605906 waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of BI-605906, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical .
References
Personal protective equipment for handling BI605906
For researchers, scientists, and drug development professionals utilizing BI 605906, a selective IKKβ inhibitor, adherence to rigorous safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for BI 605906 was not publicly available, standard laboratory practices for handling chemical compounds of this nature should be strictly followed. The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles or Glasses | Should be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Fume Hood | All handling of solid BI 605906 and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plans: Handling and Storage
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Handle BI 605906 in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent Dust Formation: When working with the solid form, take care to avoid generating dust.
-
Solution Preparation: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. For in vivo studies, formulations may involve solvents such as PEG300, Tween-80, and saline.[1]
Storage:
-
Short-term Storage (Solutions): Store solutions at -20°C for up to one month or at -80°C for up to one year.
-
Long-term Storage (Solid): Store the solid compound at -20°C for up to three years.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.
Disposal Plan
Unused BI 605906 and any contaminated materials should be disposed of as hazardous chemical waste.
-
Solid Waste: Collect any solid BI 605906 and contaminated items (e.g., weigh paper, pipette tips) in a designated, sealed container labeled as hazardous waste.
-
Liquid Waste: Collect any solutions containing BI 605906 in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's EHS department or emergency response team.
-
Cleanup of Small Spills (if trained to do so):
-
Wear appropriate PPE: Don a lab coat, safety goggles, and double gloves.
-
Contain the spill: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the area: Carefully collect the absorbed material or the covered solid and place it in a sealed container for hazardous waste. Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.
-
Dispose of waste: All materials used for cleanup should be disposed of as hazardous waste.
-
-
Decontamination: Thoroughly wash your hands and any potentially affected areas after the cleanup is complete.
Quantitative Data
BI 605906 is a selective inhibitor of IKKβ. Its inhibitory activity has been quantified and is summarized in the table below.
| Target | IC₅₀ Value | Notes |
| IKKβ | 380 nM | Assayed at 0.1 mM ATP. |
| Insulin-like growth factor 1 (IGF1) receptor | 7.6 μM | The only other protein kinase significantly inhibited out of over 100 tested.[1] |
Experimental Protocol: Western Blot for IκBα Phosphorylation
The following is a general protocol for a key experiment to assess the activity of BI 605906 by measuring the inhibition of TNF-α-induced IκBα phosphorylation in primary hepatocytes.[1]
1. Cell Culture and Treatment:
-
Culture primary hepatocytes in serum-free medium overnight.
-
Pre-treat the cells with the desired concentration of BI 605906 (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 15-30 minutes) to induce IκBα phosphorylation.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH or β-actin.
BI 605906 Signaling Pathway
BI 605906 is an inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway. This pathway is crucial for regulating inflammatory responses.
Caption: The inhibitory effect of BI 605906 on the canonical NF-κB signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
